Product packaging for 4-(Aminomethyl)pyridin-2-amine(Cat. No.:CAS No. 199296-51-0)

4-(Aminomethyl)pyridin-2-amine

Cat. No.: B596748
CAS No.: 199296-51-0
M. Wt: 123.159
InChI Key: YKQKTLFFQSDTGM-UHFFFAOYSA-N
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Description

4-(Aminomethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.159. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3 B596748 4-(Aminomethyl)pyridin-2-amine CAS No. 199296-51-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(aminomethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-4-5-1-2-9-6(8)3-5/h1-3H,4,7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQKTLFFQSDTGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652988
Record name 4-(Aminomethyl)pyridin-2-amine
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Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199296-51-0
Record name 4-(Aminomethyl)pyridin-2-amine
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Record name 4-(aminomethyl)pyridin-2-amine
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Foundational & Exploratory

In-depth Technical Guide: 4-(Aminomethyl)pyridin-2-amine (CAS 199296-51-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)pyridin-2-amine, with the CAS number 199296-51-0, is a substituted aminopyridine that holds potential as a scaffold in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring with both an aminomethyl and an amino substituent, makes it an attractive starting point for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route with a detailed experimental protocol for a key intermediate, and discusses its potential, yet currently undocumented, biological significance based on the activity of structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in chemical reactions and biological systems.

PropertyValueReference
CAS Number 199296-51-0N/A
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
Appearance Colorless to light yellow crystal or powdery solid[1]
Boiling Point 301.0 °C at 760 mmHg (Predicted)N/A
Density 1.174 g/cm³ (Predicted)N/A
Flash Point 161.1 °C (Predicted)N/A
Refractive Index 1.624 (Predicted)N/A
Solubility Low solubility in water; soluble in alcohol and some organic solvents.[1]N/A

Synthesis

A likely and practical synthetic route to this compound involves a two-step process starting from a commercially available precursor. The general workflow is the synthesis of 2-amino-4-cyanopyridine, followed by the reduction of the nitrile group to the primary amine.

G start Starting Materials step1 Synthesis of 2-Amino-4-cyanopyridine start->step1 intermediate 2-Amino-4-cyanopyridine step1->intermediate step2 Reduction of Nitrile intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-Amino-4-cyanopyridine

This protocol describes the synthesis of the key intermediate, 2-amino-4-cyanopyridine, from 2-chloro-4-cyanopyridine.

Materials:

  • 2-chloro-4-cyanopyridine

  • Anhydrous ethanol

  • Ammonia

  • Deionized water

  • Solid sodium hydroxide

  • Isopropanol

Equipment:

  • 500 mL round-bottom flask

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Filtration apparatus

  • Standard laboratory glassware

Procedure: [2]

  • In a 500 mL round-bottom flask, dissolve 2-chloro-4-cyanopyridine in anhydrous ethanol.

  • Saturate the solution with ammonia gas or add a solution of ammonia in ethanol.

  • Stir the reaction mixture at 60°C for 24 hours. The mixture will gradually turn orange-yellow.

  • After the reaction is complete, cool the mixture and remove the excess ammonia and ethanol under reduced pressure using a rotary evaporator at approximately 35-40°C.

  • Add anhydrous ethanol to the residue and cool the mixture to -18°C to precipitate ammonium chloride.

  • Filter the solid ammonium chloride and wash it with cold anhydrous ethanol.

  • Collect the filtrate and evaporate the solvent under reduced pressure to obtain 2-amino-4-cyanopyridine hydrochloride.

  • Dissolve the hydrochloride salt in deionized water and adjust the pH to approximately 11 with solid sodium hydroxide.

  • Extract the aqueous solution three times with isopropanol.

  • Combine the organic layers and remove the isopropanol using a rotary evaporator to yield 2-amino-4-cyanopyridine.

Proposed Protocol: Reduction of 2-Amino-4-cyanopyridine

The final step is the reduction of the nitrile group of 2-amino-4-cyanopyridine to the aminomethyl group of the target compound. A common method for this transformation is catalytic hydrogenation.

Materials:

  • 2-amino-4-cyanopyridine

  • Methanol or Ethanol

  • Raney Nickel or Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus

Proposed Procedure:

  • Dissolve 2-amino-4-cyanopyridine in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

  • Add a catalytic amount of Raney Nickel or 10% Pd/C.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the catalyst through a pad of Celite®.

  • Evaporate the solvent from the filtrate under reduced pressure to yield crude this compound.

  • The crude product can be further purified by crystallization or column chromatography.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found in the public domain, the aminopyridine scaffold is a well-established pharmacophore in drug discovery. Structurally related compounds have shown inhibitory activity against key enzymes involved in various disease pathologies.

Potential as a Nitric Oxide Synthase (NOS) Inhibitor

Substituted 2-aminopyridines have been extensively investigated as inhibitors of nitric oxide synthases (NOS), particularly the inducible (iNOS) and neuronal (nNOS) isoforms.[3] Overproduction of nitric oxide by these enzymes is implicated in inflammatory diseases and neurodegenerative disorders. The 2-aminopyridine moiety can act as a bioisostere for the guanidinium group of the natural substrate, L-arginine, and form key interactions in the active site of the enzyme.

G cluster_0 Potential NOS Inhibition Compound This compound (Hypothetical Inhibitor) NOS Nitric Oxide Synthase (NOS) Compound->NOS Potentially Inhibits NO Nitric Oxide (NO) NOS->NO Produces L_Arginine L-Arginine L_Arginine->NOS Substrate

Caption: Hypothetical inhibition of Nitric Oxide Synthase.

Potential as a Lysyl Oxidase-Like 2 (LOXL2) Inhibitor

Derivatives of 4-(aminomethyl)pyridine have been identified as potent and selective inhibitors of lysyl oxidase-like 2 (LOXL2).[4] LOXL2 is an enzyme involved in the cross-linking of collagen and elastin, and its upregulation is associated with fibrotic diseases and cancer metastasis. The aminomethylpyridine core of these inhibitors is crucial for their activity.

G cluster_1 Potential LOXL2 Inhibition Pathway Compound This compound (Hypothetical Inhibitor) LOXL2 Lysyl Oxidase-Like 2 (LOXL2) Compound->LOXL2 Potentially Inhibits ECM Extracellular Matrix (Collagen, Elastin) LOXL2->ECM Acts on Crosslinking Matrix Cross-linking ECM->Crosslinking Leads to Fibrosis Fibrosis / Metastasis Crosslinking->Fibrosis

Caption: Potential role in the LOXL2 signaling pathway.

Conclusion and Future Directions

This compound is a readily accessible compound with significant potential for further development in medicinal chemistry. While specific biological data for this exact molecule is not yet publicly available, the well-documented activities of related aminopyridine derivatives strongly suggest that it could serve as a valuable starting point for the design of novel inhibitors for enzymes such as nitric oxide synthases and lysyl oxidases.

Future research should focus on the following areas:

  • Detailed Synthesis and Characterization: Publication of a detailed and reproducible synthetic protocol for this compound, including full characterization data (NMR, MS, IR, etc.).

  • Biological Screening: Systematic screening of the compound against a panel of relevant biological targets, particularly NOS and LOX isoforms, to determine its inhibitory activity and selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to explore the structure-activity relationships and optimize potency and selectivity for a desired target.

The availability of such data would be invaluable to the scientific community and could pave the way for the development of new therapeutic agents based on this promising scaffold.

References

Technical Guide: Elucidation of the Structure of 4-(Aminomethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the structural elucidation of 4-(Aminomethyl)pyridin-2-amine. Due to the limited availability of public domain experimental data, this guide establishes the compound's identity through confirmed chemical identifiers and presents a putative synthesis pathway and predicted spectroscopic characteristics based on established chemical principles. The aim is to furnish researchers with a foundational understanding of this compound for further investigation.

Compound Identification

The compound of interest is unequivocally identified as this compound. There has been notable confusion in public databases with structurally related but distinct molecules, namely 4-(aminomethyl)pyridine and 2-amino-4-methylpyridine. The correct identifiers for the target compound are summarized below.

IdentifierValueCitations
Chemical Name This compound[1][2]
CAS Number 199296-51-0[1][2][3]
Molecular Formula C₆H₉N₃[1][2]
Molecular Weight 123.16 g/mol [1]
Canonical SMILES C1=C(C=NC(=C1)N)CN
InChI Key YKQKTLFFQSDTGM-UHFFFAOYSA-N

Note: Some databases present conflicting information regarding the molecular formula. The formula C₆H₉N₃ is consistently supported by major chemical suppliers and patent literature referencing the specific CAS number.[1][2][3]

Putative Synthesis Protocol

Experimental Protocol: Reduction of 2-Amino-4-cyanopyridine

  • Reaction Setup: To a solution of 2-amino-4-cyanopyridine (1.0 eq) in a suitable solvent such as methanol or ethanol, add a reducing agent. A common and effective choice would be a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).

  • Reduction: The reaction mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the catalyst is carefully filtered off. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the final product.

Disclaimer: This is a hypothesized protocol based on standard chemical transformations. Actual reaction conditions may require optimization.

Structural Elucidation and Characterization Workflow

The structural confirmation of the synthesized this compound would follow a standard analytical workflow.

G Workflow for Structure Elucidation cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation start 2-Amino-4-cyanopyridine reaction Reduction (e.g., H2/Pd/C) start->reaction product Crude this compound reaction->product purify Column Chromatography / Recrystallization product->purify pure_product Pure Compound purify->pure_product ms Mass Spectrometry (MS) pure_product->ms nmr NMR Spectroscopy (1H, 13C) pure_product->nmr ir Infrared (IR) Spectroscopy pure_product->ir elucidation Data Interpretation & Structure Elucidation ms->elucidation nmr->elucidation ir->elucidation

Caption: A logical workflow for the synthesis and structural confirmation.

Predicted Spectroscopic Data

While experimental spectra are not publicly available, the expected spectroscopic characteristics can be predicted based on the known structure of this compound.

4.1. Mass Spectrometry (MS) The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 123, corresponding to the molecular weight of the compound.

4.2. Infrared (IR) Spectroscopy The IR spectrum would be characterized by the following key absorption bands:

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
N-H (primary amines) Symmetric & Asymmetric Stretch 3400 - 3250 (two bands)
C-H (aromatic) Stretch 3100 - 3000
C-H (aliphatic) Stretch 3000 - 2850
N-H Bend 1650 - 1580
C=C, C=N (aromatic ring) Stretch 1600 - 1450

| C-N | Stretch | 1335 - 1250 |

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the aminomethyl group, and the protons of the two amino groups. The aromatic protons would likely appear as a set of multiplets in the downfield region (δ 6.0-8.0 ppm). The CH₂ protons of the aminomethyl group would likely be a singlet around δ 3.5-4.0 ppm. The two NH₂ groups would appear as broad singlets that are exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. Four signals would be in the aromatic region (δ 100-160 ppm), and one signal for the aliphatic CH₂ carbon would be further upfield.

Biological Context and Potential Signaling Pathways

Aminopyridine derivatives are known to have a wide range of biological activities. For instance, 4-aminopyridine is a potassium channel blocker used in the treatment of multiple sclerosis. While the specific biological activity of this compound is not extensively documented, its structural similarity to other bioactive aminopyridines suggests potential interactions with ion channels or other neurological targets. Furthermore, its use as a building block in the synthesis of Casein Kinase 1 (CSNK1) inhibitors has been noted in patent literature.[4]

G Potential Role in CSNK1 Inhibition Pathway cluster_synthesis Synthetic Chemistry cluster_biology Biological Pathway start This compound (Building Block) reaction Chemical Synthesis start->reaction product CSNK1 Inhibitor reaction->product inhibitor CSNK1 Inhibitor product->inhibitor Acts as csnk1 Casein Kinase 1 (CSNK1) inhibitor->csnk1 Inhibits downstream Downstream Signaling (e.g., Wnt, Hedgehog) csnk1->downstream Regulates cellular Cellular Processes (e.g., Proliferation, Differentiation) downstream->cellular Controls

Caption: Role as a precursor in the synthesis of CSNK1 inhibitors.

Conclusion

This compound (CAS 199296-51-0) is a distinct chemical entity with a confirmed molecular formula of C₆H₉N₃. While it is commercially available and has been cited in patent literature as a synthetic intermediate, a detailed public record of its experimental synthesis and comprehensive spectroscopic analysis is currently lacking. This guide has provided a putative synthesis and predicted spectral data to serve as a reference for researchers. Further empirical studies are necessary to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide to the Synthesis of 4-(Aminomethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-(aminomethyl)pyridin-2-amine, a valuable building block in medicinal chemistry and drug development. The described methodology is a two-step process commencing with the synthesis of the key intermediate, 2-amino-4-cyanopyridine, followed by its reduction to the target primary amine. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway to aid researchers in their synthetic endeavors.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step sequence. The first step involves the nucleophilic aromatic substitution of a halogenated pyridine derivative to introduce the amino group, yielding 2-amino-4-cyanopyridine. The subsequent step focuses on the reduction of the nitrile functionality to the corresponding primary amine.

Synthesis_Pathway cluster_step1 Step 1: Amination cluster_step2 Step 2: Reduction 2-Chloro-4-cyanopyridine 2-Chloro-4-cyanopyridine 2-Amino-4-cyanopyridine 2-Amino-4-cyanopyridine 2-Chloro-4-cyanopyridine->2-Amino-4-cyanopyridine Aqueous Ammonia, Ethanol, 60°C, 24h This compound This compound 2-Amino-4-cyanopyridine->this compound Raney Ni, KBH4, Ethanol, rt, 45 min

4-(Aminomethyl)pyridin-2-amine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)pyridin-2-amine is a substituted pyridine derivative with potential applications in various fields, including materials science and medicinal chemistry. Its bifunctional nature, containing both a primary aliphatic amine and an aromatic amine, makes it an interesting building block for the synthesis of more complex molecules. This document provides a summary of the currently available technical information for this compound.

Nomenclature

  • IUPAC Name: this compound

  • Synonyms:

    • 2-amino-4-Pyridinemethanamine[1]

    • 4-Pyridinemethanamine, 2-amino-[1]

    • 4-Pyridinemethanamine,2-amino-(9CI)[1]

    • 4-AMINOMETHYL-PYRIDIN-2-YLAMINE HCl[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 199296-51-0[1]
Molecular Formula C₆H₉N₃[1]
Molecular Weight 123.16 g/mol [1]
Appearance Colorless to light yellow crystal or powdery solid[1]
Density 1.174 g/cm³[1]
Boiling Point 301.009 °C at 760 mmHg[1]
Flash Point 161.142 °C[1]
Vapor Pressure 0.001 mmHg at 25 °C[1]
Refractive Index 1.624[1]
Solubility Low solubility in water; soluble in alcohol and some organic solvents.[1]
Storage Conditions Under inert gas (nitrogen or Argon) at 2–8 °C.[1]

Synthesis

General Synthesis Pathway

The synthesis is proposed to proceed via the formation of a dialdehyde intermediate, followed by condensation with an amine source.

G Pyridine Pyridine Dialdehyde Pyridine-2,4-dicarboxaldehyde Pyridine->Dialdehyde Condensation (alkaline conditions) Formaldehyde Formaldehyde Formaldehyde->Dialdehyde Target This compound Dialdehyde->Target Condensation Ammonia Ammonia/Amine Ammonia->Target

Caption: Generalized synthesis route for this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, purification, and analysis of this compound are not available in the public domain based on the conducted searches. Protocols for analogous compounds, such as the hydrogenation of 2-cyano-4-methyl pyridine to form 2-(aminomethyl)-4-methylpyridine, have been published and may serve as a starting point for methodological development.[2]

Spectral Data

  • ¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring, a singlet for the aminomethyl (-CH₂NH₂) protons, and broad signals for the protons of the two amine groups (-NH₂).

  • ¹³C NMR: Resonances for the four distinct aromatic carbons of the pyridine ring and a signal for the aliphatic aminomethyl carbon.

  • IR Spectroscopy: Characteristic N-H stretching vibrations for both primary aromatic and primary aliphatic amines in the region of 3200-3500 cm⁻¹, C-H stretching vibrations, and C=C and C=N stretching vibrations from the pyridine ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight (123.16 g/mol ).

Biological Activity and Applications

Industrial Applications

This compound is reported to be used in the preparation of flame retardants for plastics, coatings, and textiles.[1] It is also mentioned for potential use in the fields of dyes and pesticides.[1]

Medicinal Chemistry and Drug Development

While specific biological activity data for this compound is scarce, the aminopyridine scaffold is of significant interest in medicinal chemistry.[3] Derivatives of closely related structures have been investigated for various therapeutic targets:

  • Inhibition of Inducible Nitric Oxide Synthase (iNOS): Analogues of 2-amino-4-methylpyridine have been synthesized and evaluated as inhibitors of iNOS, an enzyme implicated in inflammatory processes.[4]

  • Inhibition of Lysyl Oxidase-Like 2 (LOXL2): Derivatives of 4-(aminomethyl)pyridine have been identified as potent and selective inhibitors of LOXL2, an enzyme involved in the progression of fibrosis.[5]

These findings suggest that this compound could serve as a valuable scaffold or starting material for the development of novel therapeutic agents. However, no quantitative biological data (e.g., IC₅₀, Kᵢ) or detailed protocols for biological assays for this specific compound were found in the reviewed literature.

Safety Information

This compound is a combustible substance and should be handled with appropriate safety precautions.[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).

Conclusion

This compound is a chemical compound with established nomenclature and some reported physicochemical properties and industrial uses. However, there is a notable lack of detailed scientific literature regarding its specific synthesis protocols, comprehensive spectral characterization, and biological activity. The demonstrated utility of its structural analogues in medicinal chemistry highlights its potential as a valuable building block for future research and development. Further investigation is required to fully characterize this compound and explore its potential applications.

References

A Technical Guide to the Spectroscopic Analysis of 4-(Aminomethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental spectroscopic data for 4-(Aminomethyl)pyridin-2-amine (CAS RN: 199296-51-0) is limited. This guide provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. To illustrate the expected data format and spectral characteristics, representative data for the structurally related compound, 4-methylpyridin-2-amine, is presented.

Introduction

This compound is a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of such novel compounds. This document outlines the standard methodologies for obtaining ¹H NMR, ¹³C NMR, FT-IR, and EI-MS data and provides a framework for the presentation and interpretation of such data.

Illustrative Spectroscopic Data of 4-Methylpyridin-2-amine

The following tables summarize the spectroscopic data for 4-methylpyridin-2-amine (CAS RN: 695-34-1), a compound with a similar pyridine core. This data is intended to serve as a reference for the types of signals and fragments that might be expected for this compound.

Table 1: ¹H NMR Data for 4-Methylpyridin-2-amine [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.81d5.2H-6
6.37s-H-3
6.20d5.2H-5
4.68br s--NH₂
2.16s--CH₃

Solvent: CDCl₃, Frequency: 300 MHz

Table 2: Predicted ¹³C NMR Data for 4-Methylpyridin-2-amine

Chemical Shift (δ) ppmAssignment
159.0C-2
148.5C-6
147.8C-4
112.9C-5
108.2C-3
21.0-CH₃

Note: Predicted data is based on standard chemical shift increments and may vary from experimental values.

Table 3: IR Absorption Data for 4-Methylpyridin-2-amine [2][3]

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, SharpN-H stretch (asymmetric and symmetric)
3050 - 3000WeakAromatic C-H stretch
2950 - 2850WeakAliphatic C-H stretch
1640 - 1580StrongN-H bend (scissoring)
1600 - 1450Medium-StrongC=C and C=N ring stretching
1380Medium-CH₃ bend
850 - 800StrongC-H out-of-plane bend

Table 4: Mass Spectrometry Data for 4-Methylpyridin-2-amine [4]

m/zRelative Intensity (%)Assignment
108100[M]⁺ (Molecular Ion)
10798[M-H]⁺
9315[M-NH]⁺
8110[M-HCN]⁺
8018[M-H-HCN]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a solid organic compound such as this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD)) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

    • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.[5]

    • ¹H NMR Acquisition:

      • Set the spectral width to cover a range of approximately -2 to 12 ppm.

      • Acquire the spectrum using standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled spectrum to obtain single lines for each unique carbon atom.

      • Set the spectral width to a range of 0 to 200 ppm.

      • A larger number of scans and a relaxation delay (e.g., 2 seconds) are typically required due to the lower natural abundance of ¹³C.

    • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the spectrum and calibrate the chemical shifts using the residual solvent peak as a reference.

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Thin Solid Film Method: [6]

    • Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[6]

    • Film Deposition: Place a drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[6]

    • Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer.

    • Background Collection: Record a background spectrum of the clean, empty sample compartment.

    • Sample Spectrum: Acquire the IR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

3.3 Mass Spectrometry (MS)

  • Electron Ionization (EI) Mass Spectrometry:

    • Sample Introduction: Introduce a small amount of the solid sample (typically microgram quantities) into the mass spectrometer via a direct insertion probe.[7]

    • Vaporization: Gently heat the probe to vaporize the sample into the ion source, which is maintained under a high vacuum.[8]

    • Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[7][9]

    • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

    • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (e.g., EI-MS) Purification->MS Data_Analysis Spectral Data Analysis & Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Technical Report / Whitepaper Data_Analysis->Report

Caption: A flowchart illustrating the general workflow from compound synthesis to spectroscopic analysis and final reporting.

References

Technical Guide: Solubility and Stability of 4-(Aminomethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 4-(Aminomethyl)pyridin-2-amine. Due to the limited publicly available data for this specific compound, this guide also includes data from structurally similar analogs, namely 4-(aminomethyl)pyridine and 4-aminopyridine, to provide valuable insights. Detailed experimental protocols for determining these key physicochemical properties are also presented.

Introduction to this compound

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a primary amine and an aminomethyl group on the pyridine ring, suggests it may act as a versatile building block in the synthesis of more complex molecules. Understanding its solubility and stability is critical for its handling, formulation, and the development of any potential applications.

Solubility Profile

Currently, there is limited quantitative solubility data available for this compound in the public domain. The available information is qualitative, indicating low solubility in water and higher solubility in organic solvents. To provide a more comprehensive picture, the solubility data for the closely related analog, 4-(aminomethyl)pyridine, is also presented.

Table 1: Solubility Data

CompoundSolventTemperature (°C)Solubility
This compound WaterNot SpecifiedLow
AlcoholNot SpecifiedSoluble
Organic SolventsNot SpecifiedSoluble
4-(aminomethyl)pyridine (analog) WaterNot SpecifiedSoluble
AcetoneNot SpecifiedSoluble
EthanolNot SpecifiedSoluble
EtherNot SpecifiedSoluble
BenzeneNot SpecifiedSoluble

Stability Profile

Table 2: Stability Summary of 4-Aminopyridine (Analog) and Inferred Profile for this compound

ConditionDuration4-Aminopyridine StabilityInferred Stability for this compound
Refrigerated (4°C, protected from light)6 monthsExcellent chemical stability, little to no loss of drug content.[1][2]Expected to be stable.
Room Temperature (22-24°C, protected from light)6 monthsExcellent chemical stability, little to no loss of drug content.[1][2]Expected to be stable.
Elevated Temperature (37°C, protected from light)1 monthExcellent chemical stability, little to no loss of drug content.[1][2]Expected to be stable, though long-term exposure may lead to degradation.
Acidic/Basic HydrolysisNot SpecifiedProne to degradation under harsh acidic or basic conditions.Likely susceptible to hydrolysis at the amino groups under strong acidic or basic conditions.
OxidationNot SpecifiedSusceptible to degradation under harsh oxidative conditions.[3]The amino groups are potential sites for oxidation.
PhotolysisNot SpecifiedStable when protected from light.[1][2]Likely stable when protected from light, but photostability testing is recommended.

Experimental Protocols

The following are detailed methodologies for determining the thermodynamic solubility and chemical stability of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is adapted from standard pharmaceutical industry practices for determining equilibrium solubility.[4][5][6]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Ethanol, DMSO, pH-buffered solutions)

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[4]

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • To remove any remaining undissolved solid, either centrifuge the aliquot at high speed or filter it through a syringe filter. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the saturated supernatant by interpolating from the calibration curve.

  • Data Reporting:

    • Express the solubility in units such as mg/mL or mol/L.

    • Repeat the experiment in triplicate for each solvent and report the average solubility with the standard deviation.

Chemical Stability Assessment (Forced Degradation Study)

This protocol outlines a typical forced degradation study to identify potential degradation pathways and establish the intrinsic stability of the compound.[7][8][9]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or oven for thermal stress

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector and preferably a mass spectrometer (MS)

  • pH meter

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile or methanol if solubility is low).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Store at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Store at a specified temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Store at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Control Sample: Store a solution of the compound protected from light at a controlled, non-stressful temperature (e.g., 4°C).

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including the control, using a stability-indicating HPLC method. The method should be capable of separating the intact compound from any degradation products. A PDA detector is useful for assessing peak purity, and an MS detector helps in identifying the mass of potential degradants.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition by comparing the peak area of the intact compound to the control sample.

    • Evaluate the chromatograms for the appearance of new peaks, which represent degradation products.

    • Assess the mass balance to ensure that all degradation products are accounted for.

Visualizations

The following diagrams illustrate the general workflows for the experimental protocols described above.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Separation cluster_quant Quantification prep_compound Weigh excess compound prep_solvent Add known volume of solvent prep_compound->prep_solvent prep_seal Seal vial prep_solvent->prep_seal equil_shake Agitate at constant temp (24-48h) prep_seal->equil_shake Place in shaker sample_settle Settle excess solid equil_shake->sample_settle Remove from shaker sample_supernatant Withdraw supernatant sample_settle->sample_supernatant sample_separate Filter or Centrifuge sample_supernatant->sample_separate quant_hplc Analyze by HPLC sample_separate->quant_hplc Analyze saturated solution quant_standards Prepare standards quant_standards->quant_hplc quant_curve Construct calibration curve quant_hplc->quant_curve quant_calc Calculate solubility quant_curve->quant_calc

Caption: Workflow for Shake-Flask Solubility Determination.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare stock solution prep_control Prepare control sample prep_stock->prep_control stress_acid Acid Hydrolysis prep_stock->stress_acid Expose to stress_base Base Hydrolysis prep_stock->stress_base Expose to stress_ox Oxidation (H₂O₂) prep_stock->stress_ox Expose to stress_therm Thermal (Heat) prep_stock->stress_therm Expose to stress_photo Photolytic (Light) prep_stock->stress_photo Expose to analysis_sample Withdraw samples at time points stress_acid->analysis_sample stress_base->analysis_sample stress_ox->analysis_sample stress_therm->analysis_sample stress_photo->analysis_sample analysis_neutralize Neutralize (if needed) analysis_sample->analysis_neutralize analysis_hplc Analyze by Stability-Indicating HPLC analysis_neutralize->analysis_hplc eval_degradation Calculate % degradation analysis_hplc->eval_degradation eval_products Identify degradation products eval_degradation->eval_products eval_pathway Propose degradation pathway eval_products->eval_pathway

Caption: Workflow for a Forced Degradation Stability Study.

References

An In-depth Technical Guide on the Discovery and History of 4-(Aminomethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for 4-(Aminomethyl)pyridin-2-amine (CAS No. 199296-51-0). This document details the physicochemical properties and outlines a plausible synthetic pathway, including experimental protocols for key transformations. While the specific historical discovery of this compound is not extensively documented in readily available literature, its emergence is likely linked to the broader exploration of aminopyridine scaffolds in medicinal chemistry. This guide also explores the potential biological significance of this compound, drawing inferences from related structures and its use as a building block in the synthesis of bioactive molecules.

Introduction

This compound is a substituted pyridine derivative featuring both a primary amino group at the 2-position and an aminomethyl group at the 4-position. This unique arrangement of functional groups makes it a valuable bifunctional building block in organic synthesis, particularly for the construction of complex heterocyclic systems and as a scaffold in medicinal chemistry. The presence of two nucleophilic nitrogen atoms with different steric and electronic environments allows for selective functionalization, enabling the synthesis of diverse molecular architectures. While its direct biological applications are not widely reported, its role as an intermediate in the synthesis of pharmacologically active compounds underscores its importance.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 199296-51-0[1][2]
Molecular Formula C₆H₉N₃[1]
Molecular Weight 123.16 g/mol [1]
Appearance Colorless to light yellow crystal or powdery solid[1]
Solubility Low solubility in water; soluble in alcohol and some organic solvents[1]

Synthetic Methodologies

While a definitive, published discovery of this compound is not readily apparent, a plausible and efficient synthetic route can be constructed based on established chemical transformations. A likely pathway involves the synthesis of the key intermediate, 2-amino-4-cyanopyridine, followed by the reduction of the nitrile group to the corresponding aminomethyl group.

Synthesis of 2-Amino-4-cyanopyridine

Two primary methods for the synthesis of 2-amino-4-cyanopyridine are documented:

Method A: From 2-chloro-4-cyanopyridine

This method involves the nucleophilic substitution of the chlorine atom in 2-chloro-4-cyanopyridine with ammonia.[3]

Experimental Protocol:

  • In a 500 mL round-bottom flask, combine 2-chloro-4-cyanopyridine and anhydrous ethanol.

  • Introduce ammonia gas into the mixture.

  • Stir the reaction mixture at 60°C for 24 hours. The solution will gradually turn orange-yellow.

  • Remove excess ammonia by rotary evaporation under reduced pressure at approximately 35°C.

  • Add anhydrous ethanol to the residue and cool to -18°C to precipitate ammonium chloride.

  • Filter the solid and wash it with anhydrous ethanol three times.

  • Combine the filtrates and remove the ethanol by rotary evaporation at 40°C to yield 2-amino-4-cyanopyridine hydrochloride.

  • Dissolve the hydrochloride salt in deionized water and adjust the pH to approximately 11 with solid sodium hydroxide.

  • Extract the aqueous solution with isopropanol three times.

  • Collect the upper organic layers and remove the isopropanol by rotary evaporation at 40°C to obtain pure 2-amino-4-cyanopyridine.[3]

Method B: From 2-nitro-4-cyanopyridine

This approach utilizes the reduction of a nitro group to an amine.[3]

Experimental Protocol:

  • In a 250 mL four-necked reaction flask, add reduced iron powder (0.15 mol), acetic acid (0.02 mol), and 100 mL of water.

  • Heat the mixture to reflux for 15 minutes.

  • Cool the mixture to 85°C and slowly add 2-nitro-4-cyanopyridine (0.06 mol). The reaction is exothermic.

  • After the addition is complete, heat the mixture to reflux for 1 hour.

  • Cool the reaction to room temperature and filter.

  • Wash the residue with water and combine the filtrates.

  • An antioxidant can be added to the filtrate to prevent product oxidation.

  • Evaporate the solvent under reduced pressure to obtain 2-amino-4-cyanopyridine as a white powder.[3]

Reduction of 2-Amino-4-cyanopyridine to this compound

The final step in the proposed synthesis is the reduction of the cyano group of 2-amino-4-cyanopyridine to the aminomethyl group. A standard method for this transformation is catalytic hydrogenation.

Experimental Protocol:

  • Dissolve 2-amino-4-cyanopyridine in a suitable solvent such as methanol containing ammonia.

  • Add a hydrogenation catalyst, for example, Raney Nickel.

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (e.g., 20 psi) until the theoretical amount of hydrogen is consumed.

  • Filter off the catalyst.

  • Remove the solvent under reduced pressure to yield this compound.

Note: This protocol is based on a similar reduction of 2-cyano-4-methylpyridine.[4] The specific conditions may require optimization for 2-amino-4-cyanopyridine.

History and Discovery

The exact date and circumstances of the first synthesis of this compound are not well-documented in major scientific databases. Its CAS number, 199296-51-0, suggests its registration in the chemical literature is a relatively more recent event. The compound's utility primarily lies in its role as a building block in the synthesis of more complex molecules. For instance, it has been used as a reactant in the synthesis of 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one derivatives, which are investigated as CSNK1 inhibitors.[2] This application in drug discovery programs highlights its importance to medicinal chemists. The development of synthetic routes to substituted aminopyridines has been an active area of research, driven by the prevalence of this scaffold in pharmaceuticals.

Biological Activity and Potential Applications

While there is a lack of specific data on the biological activity of this compound itself, the broader class of aminopyridines exhibits a wide range of pharmacological effects. For example, various aminopyridine derivatives have been investigated as inhibitors of inducible nitric oxide synthase (iNOS) and as agents for the treatment of neurodegenerative disorders.[5][6] The structural motifs present in this compound suggest its potential as a scaffold for developing new therapeutic agents. The primary amino group at the 2-position can act as a hydrogen bond donor and acceptor, while the aminomethyl group at the 4-position provides a flexible linker for attaching other pharmacophoric groups. Its use in the synthesis of kinase inhibitors further points to its potential in oncology and other therapeutic areas.[2]

Experimental Workflows and Logical Relationships

The synthesis of this compound can be visualized as a multi-step process. The following diagrams, generated using the DOT language, illustrate the synthetic pathways.

G cluster_0 Method A cluster_1 Method B 2-chloro-4-cyanopyridine 2-chloro-4-cyanopyridine 2-amino-4-cyanopyridine_HCl 2-amino-4-cyanopyridine_HCl 2-chloro-4-cyanopyridine->2-amino-4-cyanopyridine_HCl NH3, Ethanol, 60°C 2-amino-4-cyanopyridine 2-amino-4-cyanopyridine 2-amino-4-cyanopyridine_HCl->2-amino-4-cyanopyridine NaOH This compound This compound 2-amino-4-cyanopyridine->this compound H2, Raney Ni, NH3/MeOH 2-nitro-4-cyanopyridine 2-nitro-4-cyanopyridine 2-amino-4-cyanopyridine_B 2-amino-4-cyanopyridine 2-nitro-4-cyanopyridine->2-amino-4-cyanopyridine_B Fe, Acetic Acid, H2O, Reflux

Caption: Synthetic routes to this compound.

The diagram illustrates two potential starting points for the synthesis, converging on the key intermediate 2-amino-4-cyanopyridine, which is subsequently reduced to the final product.

Conclusion

This compound is a valuable, yet under-documented, chemical entity. This guide has consolidated the available information on its properties and has proposed a detailed, plausible synthetic route based on established chemical principles. The lack of a clear discovery history suggests that its development was likely driven by the practical need for such a bifunctional building block in synthetic and medicinal chemistry. Further research into the direct biological activities of this compound could reveal novel therapeutic applications. The experimental protocols provided herein offer a solid foundation for researchers to synthesize and further investigate this intriguing molecule.

References

Theoretical and Computational Insights into 4-(Aminomethyl)pyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical and computational studies relevant to 4-(Aminomethyl)pyridin-2-amine. Due to a lack of specific published computational data for this compound, this document leverages findings from closely related aminopyridine analogs to infer its potential structural, electronic, and reactive properties. The methodologies and data presented are drawn from computational studies on similar molecular scaffolds and are intended to provide a robust framework for future in silico research on the title compound.

Introduction to this compound

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyridine ring with both an amino and an aminomethyl substituent, suggests its capability to act as a versatile ligand and participate in various chemical interactions. Understanding its three-dimensional structure, electronic properties, and reactivity is crucial for elucidating its mechanism of action and designing novel applications.

Computational Methodology

The primary tool for the theoretical investigation of molecules like this compound is Density Functional Theory (DFT). This quantum chemical method offers a good balance between accuracy and computational cost for systems of this size. The typical workflow for such a study is outlined below.

computational_workflow cluster_setup Initial Setup cluster_dft DFT Calculations cluster_analysis Data Analysis mol_structure Propose Initial 3D Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt Input Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry electronic_props Electronic Properties (HOMO, LUMO, ESP) geom_opt->electronic_props thermo Thermodynamic Properties freq_calc->thermo Vibrational Frequencies spectra Simulate Spectra (IR, Raman) freq_calc->spectra reactivity Reactivity Descriptors electronic_props->reactivity

Figure 1: A generalized workflow for the DFT-based computational study of a molecule.
Software

Quantum chemical calculations are typically performed using software packages such as Gaussian, ORCA, or GAMESS.

Level of Theory

For molecules of this nature, the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed and well-validated method.

Basis Set

A Pople-style basis set, such as 6-311++G(d,p), is generally sufficient to provide a good description of the electronic structure, including polarization and diffuse functions to account for electron distribution and non-covalent interactions.

Theoretical Data (Based on Analogs)

In the absence of specific data for this compound, we present theoretical data for a closely related analog, 2-amino-3-methyl-5-nitropyridine, to provide insights into the expected structural and electronic parameters. These calculations were performed at the B3LYP/cc-pVTZ level of theory.[1]

Optimized Geometrical Parameters

The following table summarizes key bond lengths and angles for the optimized geometry of 2-amino-3-methyl-5-nitropyridine.[1]

ParameterBond/AngleValue
Bond Length (Å)C2-N7 (amino)1.356
C5-N8 (nitro)1.455
N8-O11.233
N8-O21.233
Bond Angle (°)C3-C2-N7118.8
C4-C5-N8118.9
O1-N8-O2124.9
Table 1: Selected optimized geometrical parameters for 2-amino-3-methyl-5-nitropyridine calculated at the B3LYP/cc-pVTZ level.[1]
Electronic Properties

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule.

PropertyValue (a.u.)
Energy of HOMO-0.264
Energy of LUMO-0.111
HOMO-LUMO Energy Gap0.153
Table 2: Calculated electronic properties of 2-amino-3-methyl-5-nitropyridine.[1]

The electrostatic potential (ESP) map is another important tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. A typical representation is shown below.

esp_concept cluster_molecule Molecular Structure cluster_esp Electrostatic Potential mol Molecule neg Negative ESP (e.g., around N, O atoms) mol->neg Electron-rich regions (Nucleophilic sites) pos Positive ESP (e.g., around H atoms of NH2) mol->pos Electron-poor regions (Electrophilic attack sites)

Figure 2: Conceptual diagram of an electrostatic potential map.

Experimental Protocols

General Synthesis of Aminopyridines

A common method for the synthesis of aminopyridines involves the reaction of a corresponding halopyridine with an amine source under appropriate conditions. A general synthetic scheme is presented below.

synthesis_scheme start Substituted Halopyridine product Aminopyridine Derivative start->product Amination Reaction reagents Amine Source (e.g., NH3, Amide) + Catalyst (e.g., Pd, Cu) + Base reagents->product

Figure 3: A generalized synthetic scheme for aminopyridines.

Example Protocol: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine

This protocol describes the synthesis of a related aminopyridine and can be adapted for the synthesis of other derivatives.

  • Reaction Setup: In a pressure-resistant vessel, combine the starting halopyridine (e.g., 2-chloro-4-(trifluoromethyl)pyridine), a solvent (e.g., an alcohol or an ether), and the aminating agent (e.g., aqueous ammonia or an amine).

  • Catalyst and Base: If necessary, add a suitable catalyst (e.g., a palladium or copper salt) and a base (e.g., potassium carbonate or sodium tert-butoxide).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to a specified temperature (e.g., 100-180 °C) for a designated period (e.g., 3-12 hours).

  • Work-up: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by a suitable method, such as recrystallization or column chromatography.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Aminomethyl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(Aminomethyl)pyridin-2-amine, a valuable building block in medicinal chemistry and drug discovery. The synthetic approach is a two-step process commencing with the formation of the key intermediate, 2-amino-4-cyanopyridine, followed by the reduction of the nitrile functionality to the desired aminomethyl group.

Overview of the Synthetic Strategy

The synthesis of this compound is accomplished through a robust two-step sequence. The initial step involves the synthesis of 2-amino-4-cyanopyridine. Two effective methods for this transformation are presented: the amination of 2-chloro-4-cyanopyridine and the reduction of 2-nitro-4-cyanopyridine. The subsequent step focuses on the selective reduction of the cyano group of the intermediate to the primary amine, yielding the final product. Catalytic hydrogenation using Raney Nickel is the recommended procedure for this reduction, offering high efficiency and selectivity.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic routes.

StepReactionStarting MaterialKey ReagentsSolventReaction ConditionsYield (%)Purity
1AAmination2-chloro-4-cyanopyridineAmmoniaAnhydrous Ethanol60°C, 24 hoursHighHigh after purification
1BNitro Reduction2-nitro-4-cyanopyridineReduced iron powder, Acetic acidWaterReflux, 1 hourGoodHigh after purification
2Nitrile Reduction2-amino-4-cyanopyridineRaney Nickel, Hydrogen gasMethanol or EthanolRoom Temperature, 2-4 atm H₂Good to ExcellentHigh after purification

Experimental Protocols

Step 1: Synthesis of 2-amino-4-cyanopyridine

This protocol details the synthesis of the key intermediate, 2-amino-4-cyanopyridine, via the amination of 2-chloro-4-cyanopyridine.

Materials:

  • 2-chloro-4-cyanopyridine

  • Anhydrous ethanol

  • Ammonia gas or a saturated solution of ammonia in ethanol

  • Round-bottom flask (500 mL)

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus

  • Deionized water

  • Sodium hydroxide (solid)

  • Isopropanol

Procedure:

  • In a 500 mL round-bottom flask, dissolve 2-chloro-4-cyanopyridine in anhydrous ethanol.

  • Saturate the solution with ammonia gas at 0°C or add a pre-prepared saturated solution of ammonia in ethanol.

  • Seal the flask and stir the reaction mixture at 60°C for 24 hours. The mixture will gradually turn orange-yellow.[1]

  • After the reaction is complete, cool the mixture to room temperature and remove the excess ammonia and ethanol under reduced pressure using a rotary evaporator at approximately 35-40°C.

  • To the resulting residue, add anhydrous ethanol and cool the mixture to -18°C to precipitate ammonium chloride.

  • Filter the solid ammonium chloride and wash it with cold anhydrous ethanol (3 times).

  • Collect the filtrate and concentrate it under reduced pressure to obtain 2-amino-4-cyanopyridine hydrochloride.

  • Dissolve the hydrochloride salt in a suitable amount of deionized water and adjust the pH to approximately 11 by adding solid sodium hydroxide.

  • Extract the aqueous solution with isopropanol (3 times).

  • Combine the organic layers and remove the isopropanol under reduced pressure to yield pure 2-amino-4-cyanopyridine.[1]

Step 2: Synthesis of this compound

This protocol describes the reduction of 2-amino-4-cyanopyridine to the final product, this compound, using catalytic hydrogenation with Raney Nickel.

Materials:

  • 2-amino-4-cyanopyridine

  • Raney Nickel (activated, slurry in water)

  • Methanol or Ethanol

  • Hydrogen gas

  • Parr hydrogenation apparatus or a similar setup

  • Celite or another filter aid

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a high-pressure reaction vessel (e.g., a Parr bottle), add 2-amino-4-cyanopyridine followed by methanol or ethanol as the solvent.

  • Carefully add a catalytic amount of Raney Nickel slurry (typically 5-10% by weight of the substrate).

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Flush the vessel with nitrogen gas to remove air, then introduce hydrogen gas to a pressure of 2-4 atmospheres.

  • Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by techniques such as TLC or LC-MS.

  • Once the reaction is complete (typically after several hours), carefully vent the hydrogen gas and flush the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with methanol or ethanol.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-amino-4-cyanopyridine cluster_step2 Step 2: Synthesis of this compound start1 2-chloro-4-cyanopyridine product1 2-amino-4-cyanopyridine start1->product1 Amination reagent1 Ammonia, Ethanol reagent1->product1 start2 2-amino-4-cyanopyridine product2 This compound start2->product2 Nitrile Reduction reagent2 Raney Ni, H₂ reagent2->product2

Caption: Overall two-step synthesis of this compound.

Detailed Experimental Workflow Diagram

Detailed_Workflow start_material Start: 2-chloro-4-cyanopyridine in Ethanol add_ammonia Add Ammonia (Gas or Saturated Solution) start_material->add_ammonia reaction1 Heat at 60°C for 24h add_ammonia->reaction1 workup1_evap Evaporate Solvent & Excess Ammonia reaction1->workup1_evap workup1_precip Add Ethanol & Cool to -18°C to Precipitate NH₄Cl workup1_evap->workup1_precip workup1_filter Filter to Remove Solids workup1_precip->workup1_filter workup1_concentrate Concentrate Filtrate workup1_filter->workup1_concentrate workup1_ph_adjust Dissolve in H₂O & Adjust pH to ~11 with NaOH workup1_concentrate->workup1_ph_adjust workup1_extract Extract with Isopropanol workup1_ph_adjust->workup1_extract workup1_final_evap Evaporate Isopropanol workup1_extract->workup1_final_evap intermediate Intermediate: 2-amino-4-cyanopyridine workup1_final_evap->intermediate dissolve_intermediate Dissolve Intermediate in Methanol/Ethanol intermediate->dissolve_intermediate add_catalyst Add Raney Nickel Catalyst dissolve_intermediate->add_catalyst reaction2 Hydrogenate at 2-4 atm H₂ (Room Temperature) add_catalyst->reaction2 workup2_filter Filter through Celite to Remove Catalyst reaction2->workup2_filter workup2_evap Evaporate Solvent workup2_filter->workup2_evap final_product Final Product: This compound workup2_evap->final_product purification Purification (Recrystallization or Chromatography) final_product->purification

Caption: Detailed experimental workflow for the synthesis of this compound.

References

4-(Aminomethyl)pyridin-2-amine: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(Aminomethyl)pyridin-2-amine is a key heterocyclic building block gaining prominence in medicinal chemistry. Its unique structural features, including a primary amine for derivatization and a 2-aminopyridine core known for interacting with various biological targets, make it an attractive starting point for the synthesis of novel therapeutic agents. This document provides detailed application notes on its use in developing inhibitors for enzymes implicated in fibrosis and type 2 diabetes, along with experimental protocols for the synthesis and evaluation of its derivatives.

Application in Fibrotic Diseases: Targeting Lysyl Oxidase-Like 2 (LOXL2)

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, can lead to organ damage and failure. Lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase, plays a crucial role in the cross-linking of collagen and elastin, which is a key process in ECM remodeling and the progression of fibrotic diseases.[1][2] Inhibition of LOXL2 is therefore a promising therapeutic strategy for treating fibrosis.

Derivatives of 4-(aminomethyl)pyridine have been successfully developed as potent and selective inhibitors of LOXL2.[1] Notably, the clinical candidate PAT-1251, an orally efficacious inhibitor, emerged from the optimization of a lead compound containing a substituted 4-(aminomethyl)pyridine core.[1] This highlights the potential of this scaffold in generating drug candidates for fibrotic conditions.

Signaling Pathway in Fibrosis

LOXL2 contributes to fibrosis through multiple mechanisms. It is upregulated in fibrotic tissues and catalyzes the oxidative deamination of lysine residues in collagen and elastin.[1][2] This leads to the formation of reactive aldehydes that spontaneously cross-link, increasing ECM stiffness.[1] This altered mechanical environment can activate signaling pathways, such as the TGF-β/Smad pathway, which further promotes the fibrotic cascade.[3] Additionally, LOXL2 can influence cell behavior, including the transdifferentiation of fibroblasts into myofibroblasts, which are major producers of ECM components.[3]

LOXL2_Pathway Fibrotic_Stimuli Fibrotic Stimuli (e.g., TGF-β) LOXL2_Upregulation LOXL2 Upregulation Fibrotic_Stimuli->LOXL2_Upregulation LOXL2 LOXL2 Enzyme LOXL2_Upregulation->LOXL2 Crosslinking Oxidative Deamination & Cross-linking LOXL2->Crosslinking Catalyzes Collagen_Elastin Collagen & Elastin Collagen_Elastin->Crosslinking Substrates ECM_Stiffening Increased ECM Stiffness Crosslinking->ECM_Stiffening Myofibroblast_Activation Myofibroblast Activation ECM_Stiffening->Myofibroblast_Activation Fibrosis Fibrosis Myofibroblast_Activation->Fibrosis PAT_1251 PAT-1251 (this compound derivative) PAT_1251->LOXL2 Inhibits

Caption: LOXL2 signaling pathway in fibrosis and the inhibitory action of a this compound derivative.

Application in Type 2 Diabetes: Targeting Dipeptidyl Peptidase-4 (DPP-4)

Type 2 diabetes is a metabolic disorder characterized by hyperglycemia. Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] These hormones are crucial for glucose homeostasis as they stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[5] By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control.

While direct examples using this compound are less common, the closely related 5-aminomethyl-pyridine scaffold has been successfully employed to develop potent and selective DPP-4 inhibitors. This demonstrates the broader applicability of aminomethyl-pyridines in targeting this enzyme class.

Signaling Pathway in Glucose Homeostasis

The inhibition of DPP-4 enhances the "incretin effect." After a meal, GLP-1 and GIP are released from the gut and bind to their respective receptors on pancreatic β-cells, leading to increased insulin secretion.[6] They also act on α-cells to suppress glucagon secretion.[7] DPP-4 rapidly degrades these incretins. DPP-4 inhibitors block this degradation, prolonging the action of GLP-1 and GIP, thereby improving glucose control.[4][5]

DPP4_Pathway cluster_Gut Gut cluster_Pancreas Pancreas Food_Intake Food Intake Incretin_Release GLP-1 & GIP Release Food_Intake->Incretin_Release Active_Incretins Active GLP-1 & GIP Incretin_Release->Active_Incretins Beta_Cells β-Cells Insulin_Secretion Insulin Secretion Beta_Cells->Insulin_Secretion Alpha_Cells α-Cells Glucagon_Secretion Glucagon Secretion Alpha_Cells->Glucagon_Secretion Glucose_Uptake Glucose Uptake by Tissues Insulin_Secretion->Glucose_Uptake Hepatic_Glucose Reduced Hepatic Glucose Production Glucagon_Secretion->Hepatic_Glucose Suppression leads to Active_Incretins->Beta_Cells Stimulates Active_Incretins->Alpha_Cells Inhibits DPP4 DPP-4 Enzyme Active_Incretins->DPP4 Substrate Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Degrades DPP4_Inhibitor DPP-4 Inhibitor (Aminomethyl-pyridine derivative) DPP4_Inhibitor->DPP4 Inhibits Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose

Caption: DPP-4 signaling in glucose homeostasis and the mechanism of DPP-4 inhibitors.

Application in Oncology: Targeting Kinases

The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket. While direct utilization of this compound is an emerging area, structurally related compounds have shown significant promise. For instance, N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been developed as selective Janus kinase 2 (JAK2) inhibitors, highlighting the potential of the aminomethyl-aryl-aminopyridine scaffold in targeting kinases involved in cancer and inflammatory diseases.[8]

Quantitative Data Summary

The following table summarizes the in vitro activity of representative compounds derived from aminomethyl-pyridine scaffolds against their respective targets.

Compound ClassTargetRepresentative CompoundIC₅₀ (nM)SelectivityDisease Area
4-(Aminomethyl)pyridine DerivativeLOXL2PAT-1251Potent (specific value not publicly disclosed)Highly selective over LOX and other amine oxidasesFibrosis
5-Aminomethyl-pyridine DerivativeDPP-45-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide10>660-fold vs. DPP-8Type 2 Diabetes
N-(4-(Aminomethyl)phenyl)pyrimidin-2-amine DerivativeJAK2Compound A85>38-fold vs. JAK1, JAK3, TYK2Myeloproliferative Neoplasms

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives via Amide Coupling

This protocol describes a general method for the derivatization of the primary amine of this compound.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and the coupling agent (1.1 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.2 eq) and the base (2.0 eq) in the anhydrous solvent to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS (typically 2-16 hours).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired amide derivative.

Amide_Coupling_Workflow Start Start Dissolve Dissolve Carboxylic Acid & Coupling Agent Start->Dissolve Activate Activate Carboxylic Acid (15-30 min) Dissolve->Activate Add_Amine Add this compound & Base Activate->Add_Amine React Stir at Room Temperature (2-16 h) Add_Amine->React Workup Aqueous Work-up & Extraction React->Workup Purify Purify by Chromatography Workup->Purify End Final Product Purify->End

Caption: Workflow for the synthesis of this compound derivatives via amide coupling.

Protocol 2: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target enzyme. Specific reagents and conditions will vary depending on the enzyme.

Materials:

  • Target enzyme (e.g., LOXL2, DPP-4)

  • Substrate (fluorogenic or chromogenic)

  • Assay buffer

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor

  • Microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • Reaction Mixture: In a microplate, add the assay buffer, the target enzyme, and the test compound or control.

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for compound binding to the enzyme.

  • Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Measurement: Measure the fluorescence or absorbance at regular intervals using a microplate reader to monitor the reaction progress.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Enzyme_Assay_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Test Compounds Start->Prepare_Dilutions Setup_Plate Add Buffer, Enzyme, and Compound to Microplate Prepare_Dilutions->Setup_Plate Pre_incubate Pre-incubate (e.g., 15 min at 37°C) Setup_Plate->Pre_incubate Add_Substrate Initiate Reaction with Substrate Pre_incubate->Add_Substrate Measure_Signal Measure Fluorescence/Absorbance over Time Add_Substrate->Measure_Signal Analyze_Data Calculate % Inhibition and IC₅₀ Measure_Signal->Analyze_Data End Results Analyze_Data->End

Caption: General workflow for an in vitro enzyme inhibition assay.

This compound is a valuable and versatile building block in drug discovery. Its utility has been demonstrated in the development of clinical candidates for fibrosis and its potential extends to other important therapeutic areas such as type 2 diabetes and oncology. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of novel compounds derived from this promising scaffold.

References

Application Notes and Protocols for N-Alkylation of 4-(Aminomethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)pyridin-2-amine is a valuable building block in medicinal chemistry and drug discovery, featuring two primary amine functionalities with different chemical environments. The selective N-alkylation of this molecule is a critical step in the synthesis of various biologically active compounds, allowing for the introduction of diverse substituents to modulate pharmacological properties such as potency, selectivity, and pharmacokinetics. This document provides detailed experimental protocols for two common and effective methods for the N-alkylation of this compound: Reductive Amination and Direct Alkylation with Alkyl Halides.

The presence of two primary amines—the aliphatic aminomethyl group and the aromatic 2-amino group—presents a regioselectivity challenge. The aminomethyl group is generally more nucleophilic and thus more reactive towards alkylation than the 2-amino group, whose lone pair is partially delocalized into the pyridine ring. The following protocols are designed to favor mono-alkylation at the more reactive aminomethyl position.

Data Presentation

The following table summarizes representative quantitative data for N-alkylation reactions of similar aminopyridine derivatives under various conditions. This data can be used as a reference for optimizing the reaction conditions for this compound.

EntryAmine SubstrateAlkylating/Carbonyl ReagentMethodReducing Agent/BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-AminomethylpiperidineBenzyl bromideDirect AlkylationK₂CO₃DMFRT12>90 (piperidine N)[1]
2BenzylamineFormaldehydeReductive AminationNaBH₃CNMethanolRT4>95[2]
3Pyridinen-ButylamineDirect AminationNaH / LiITHF662491[3]
43-AminopyridineMethanolCatalytic AlkylationHeterogeneous CatalystGas Phase100-500N/AHigh[4]
51H-IndazoleBromocyclohexaneMetallaphotoredoxCu(II) salt / PhotocatalystOrganic SolventRT24High[5]

Experimental Protocols

Protocol 1: Reductive Amination

Reductive amination is a highly effective method for the controlled mono-alkylation of amines, proceeding through an intermediate imine.[2][6] This two-step, one-pot process minimizes the risk of over-alkylation that can occur with direct alkylation methods.[2]

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde for N-benzylation)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq.) in dichloromethane (DCM), add the desired aldehyde or ketone (1.0-1.2 eq.).

  • If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • In a separate flask, prepare a solution or suspension of the reducing agent. Sodium triacetoxyborohydride (1.5 eq.) is a mild and effective choice.

  • Slowly add the reducing agent to the reaction mixture in portions.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-24 hours.

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield the pure N-alkylated product.

Protocol 2: Direct N-Alkylation with Alkyl Halides

Direct alkylation with an alkyl halide is a traditional and straightforward method for forming C-N bonds.[7] The use of a suitable base and control of stoichiometry are crucial for achieving selective mono-alkylation.[1]

Materials:

  • This compound

  • Alkyl Halide (e.g., benzyl bromide, methyl iodide) (1.0-1.1 eq.)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq.)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred suspension of potassium carbonate (2.0 eq.) in DMF, add this compound (1.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.0-1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to a suitable temperature (room temperature to 80 °C) and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated compound.

Visualizations

Experimental Workflow for Reductive Amination

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start This compound + Aldehyde/Ketone in DCM imine_formation Imine Formation (1-2h at RT) start->imine_formation Stir reduction Addition of NaBH(OAc)₃ Reduction to Amine (3-24h at RT) imine_formation->reduction Add Reducing Agent quench Quench with NaHCO₃ reduction->quench Reaction Complete extraction Extraction with DCM quench->extraction purification Drying, Concentration & Column Chromatography extraction->purification end N-Alkylated Product purification->end

Caption: Workflow for N-alkylation via reductive amination.

Logical Relationship of Alkylation Strategies

Alkylation_Strategies cluster_methods Alkylation Methods cluster_reductive Reductive Amination Details cluster_direct Direct Alkylation Details main N-Alkylation of This compound reductive_amination Reductive Amination main->reductive_amination direct_alkylation Direct Alkylation main->direct_alkylation carbonyl Aldehyde or Ketone reductive_amination->carbonyl reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reductive_amination->reducing_agent alkyl_halide Alkyl Halide (R-X) direct_alkylation->alkyl_halide base Base (e.g., K₂CO₃) direct_alkylation->base product N-Alkylated Product carbonyl->product reducing_agent->product alkyl_halide->product base->product

References

Application Notes and Protocols: 4-(Aminomethyl)pyridin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(aminomethyl)pyridin-2-amine scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. Its unique structural features, including a pyridine ring, a primary amine, and a flexible aminomethyl linker, allow for diverse interactions with various biological targets. This document provides a detailed overview of the applications of this compound derivatives, with a focus on their roles as inhibitors of Lysyl Oxidase-Like 2 (LOXL2) for the treatment of fibrotic diseases and Dipeptidyl Peptidase-4 (DPP-4) for managing type 2 diabetes.

I. Inhibition of Lysyl Oxidase-Like 2 (LOXL2) for Anti-Fibrotic Therapy

Derivatives of this compound have emerged as potent and selective inhibitors of Lysyl Oxidase-Like 2 (LOXL2), a copper-dependent amine oxidase that plays a crucial role in the pathological cross-linking of collagen and elastin in fibrotic diseases.[1] The clinical candidate PAT-1251 (Lenumlostat) is a prominent example of a drug candidate based on this scaffold.[2][3]

Mechanism of Action and Signaling Pathway

LOXL2 is a key enzyme in the transforming growth factor-beta (TGF-β) signaling pathway, a central regulator of fibrosis.[1] TGF-β stimulates fibroblasts to differentiate into myofibroblasts, which are the primary cells responsible for excessive extracellular matrix (ECM) deposition. LOXL2 contributes to this process by cross-linking collagen fibers, leading to tissue stiffening and progressive fibrosis. By inhibiting LOXL2, this compound derivatives can disrupt this pathological cascade.

LOXL2_TGF_beta_pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad2_3 p-Smad2/3 TGF_beta_R->Smad2_3 Smad_complex Smad Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Fibroblast Fibroblast Activation Nucleus->Fibroblast ECM_production ECM Production (Collagen, Elastin) Fibroblast->ECM_production LOXL2 LOXL2 ECM_production->LOXL2 Collagen_crosslinking Collagen Cross-linking LOXL2->Collagen_crosslinking Fibrosis Fibrosis Collagen_crosslinking->Fibrosis Inhibitor This compound Derivative (e.g., PAT-1251) Inhibitor->LOXL2

TGF-β signaling pathway in fibrosis and the inhibitory action of this compound derivatives on LOXL2.
Quantitative Data for LOXL2 Inhibitors

CompoundTargetIC50 (µM)SelectivitySpeciesReference
PAT-1251 hLOXL20.71>400-fold vs LOXHuman[4]
hLOXL31.17Human[2]
mLOXL20.10Mouse[2]
rLOXL20.12Rat[2]
dLOXL20.16Dog[2]
Experimental Protocols

This protocol is adapted from commercially available kits and published literature for determining the inhibitory activity of compounds against LOXL2.

Workflow:

LOXL2_assay_workflow A Prepare Reagents: - LOXL2 enzyme - Inhibitor dilutions - Amplex Red reagent - HRP - Substrate (e.g., BAPN) B Add inhibitor and LOXL2 to plate A->B C Pre-incubate B->C D Add Amplex Red/HRP/Substrate mix C->D E Measure fluorescence (Ex/Em: ~570/~585 nm) D->E F Calculate IC50 E->F

Workflow for the in vitro LOXL2 inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Create a serial dilution of the inhibitor in assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a working solution of recombinant human LOXL2 enzyme in assay buffer.

    • Prepare a detection mixture containing Amplex Red reagent, horseradish peroxidase (HRP), and a suitable LOXL2 substrate (e.g., β-aminopropionitrile, BAPN) in assay buffer.

  • Assay Procedure:

    • To a 96-well black microplate, add the inhibitor dilutions.

    • Add the LOXL2 enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the detection mixture to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~570 nm, Emission: ~585 nm) at 37°C for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This is a widely used animal model to evaluate the anti-fibrotic efficacy of test compounds.[5][6][7][8]

Methodology:

  • Animal Model:

    • Use C57BL/6 mice, a strain known to be susceptible to bleomycin-induced fibrosis.[5]

  • Induction of Fibrosis:

    • Anesthetize the mice.

    • Administer a single intratracheal dose of bleomycin (e.g., 1.5-3.0 U/kg) to induce lung injury and subsequent fibrosis.[6] Control animals receive sterile saline.

  • Compound Administration:

    • Begin oral administration of the this compound derivative (e.g., PAT-1251 at a specified dose) either prophylactically (starting at the time of bleomycin administration) or therapeutically (starting after a certain number of days post-bleomycin).[4] The vehicle control group receives the formulation vehicle.

  • Endpoint Analysis (e.g., at day 14 or 21):

    • Histopathology: Harvest the lungs, fix in formalin, and embed in paraffin. Stain lung sections with Masson's trichrome to visualize collagen deposition. Score the extent of fibrosis using the Ashcroft scoring system.[5]

    • Hydroxyproline Assay: Homogenize a portion of the lung tissue and measure the hydroxyproline content, a quantitative marker of collagen.

    • Bronchoalveolar Lavage (BAL): Analyze the BAL fluid for total and differential cell counts to assess inflammation.

II. Inhibition of Dipeptidyl Peptidase-4 (DPP-4) for Anti-Diabetic Therapy

Certain this compound derivatives have been identified as potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a therapeutic target for type 2 diabetes.[9][10]

Mechanism of Action and Signaling Pathway

DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By inhibiting DPP-4, this compound derivatives increase the circulating levels of active GLP-1 and GIP, thereby enhancing insulin secretion and improving glycemic control.[11]

DPP4_incretin_pathway Food_intake Food Intake Gut Gut Food_intake->Gut GLP1_GIP Active GLP-1 & GIP Gut->GLP1_GIP Pancreas Pancreatic β-cells GLP1_GIP->Pancreas DPP4 DPP-4 GLP1_GIP->DPP4 Inactivation Insulin Insulin Secretion Pancreas->Insulin Glucose_uptake Glucose Uptake Insulin->Glucose_uptake Inactive_GLP1_GIP Inactive GLP-1 & GIP DPP4->Inactive_GLP1_GIP Inhibitor This compound Derivative Inhibitor->DPP4

Incretin signaling pathway and the role of DPP-4 inhibition by this compound derivatives.
Quantitative Data for DPP-4 Inhibitors

CompoundTargetIC50 (nM)Selectivity vs DPP-8 (nM)Reference
5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide DPP-4106600
Experimental Protocols

This protocol describes a common fluorescence-based assay for measuring DPP-4 inhibitory activity.

Workflow:

DPP4_assay_workflow A Prepare Reagents: - DPP-4 enzyme - Inhibitor dilutions - Fluorogenic substrate (e.g., Gly-Pro-AMC) B Add inhibitor and DPP-4 to plate A->B C Pre-incubate B->C D Add substrate C->D E Measure fluorescence (Ex/Em: ~360/~460 nm) D->E F Calculate IC50 E->F

Workflow for the in vitro DPP-4 inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Perform serial dilutions of the inhibitor in a suitable assay buffer (e.g., Tris-HCl, pH 7.5).

    • Prepare a working solution of recombinant human DPP-4 enzyme.

    • Prepare a solution of the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin).

  • Assay Procedure:

    • In a 96-well black microplate, add the inhibitor dilutions.

    • Add the DPP-4 enzyme solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for a short period (e.g., 10-15 minutes).

    • Initiate the reaction by adding the Gly-Pro-AMC substrate solution.

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time at 37°C.

  • Data Analysis:

    • Determine the reaction velocity from the linear portion of the fluorescence signal.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

The OGTT is a standard method to assess the in vivo efficacy of anti-diabetic agents.[12][13]

Methodology:

  • Animals and Acclimatization:

    • Use a suitable rodent model, such as C57BL/6 mice.

    • Acclimatize the animals and fast them overnight before the experiment.

  • Compound Administration:

    • Administer the this compound derivative orally at a predetermined dose. The control group receives the vehicle.

  • Glucose Challenge:

    • After a specified time post-compound administration (e.g., 30-60 minutes), administer an oral glucose load (e.g., 2 g/kg).

  • Blood Glucose Monitoring:

    • Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

    • Measure blood glucose levels using a glucometer.

  • Data Analysis:

    • Plot the blood glucose concentration over time for both the treated and control groups.

    • Calculate the area under the curve (AUC) for the glucose excursion. A significant reduction in the AUC for the treated group compared to the control group indicates efficacy.

III. Synthesis of this compound Derivatives

A general synthetic route for the preparation of this compound derivatives often involves the construction of the substituted pyridine core followed by functional group manipulations to introduce the aminomethyl side chain.

General Synthetic Scheme:

synthesis_scheme start Substituted Pyridine Precursor step1 Introduction of a cyano or protected aminomethyl group at C4 start->step1 step2 Functional group interconversion at C2 step1->step2 step3 Deprotection or reduction to afford the aminomethyl group step2->step3 final This compound Derivative step3->final

A generalized synthetic approach for this compound derivatives.

Exemplary Synthesis of a 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivative:

A detailed synthesis of compounds like PAT-1251 involves a multi-step sequence.[1] The synthesis typically starts from a commercially available substituted picoline. Key steps may include:

  • Oxidation: Oxidation of the methyl group at the 4-position to a carboxylic acid or an aldehyde.

  • Halogenation: Introduction of a halogen at the 2-position of the pyridine ring to facilitate subsequent nucleophilic aromatic substitution.

  • Trifluoromethylation: Introduction of the trifluoromethyl group at the 6-position.

  • Nucleophilic Aromatic Substitution: Reaction with a substituted phenol to introduce the phenoxy moiety at the 2-position.

  • Amide Coupling/Reduction: Conversion of the C4-carboxylic acid to an amide followed by reduction, or reductive amination of the C4-aldehyde to introduce the aminomethyl group.

Note: The exact synthetic route can vary significantly depending on the specific substituents on the pyridine ring and the phenoxy group. For a detailed, step-by-step protocol, it is essential to consult the specific publication for the compound of interest.

Conclusion

The this compound scaffold represents a valuable starting point for the design of potent and selective inhibitors for various therapeutic targets. The examples of LOXL2 and DPP-4 inhibitors highlight the potential of this chemical series in developing novel treatments for fibrosis and type 2 diabetes. The provided application notes and protocols offer a framework for researchers to explore the medicinal chemistry of this promising scaffold further.

References

Application Notes and Protocols for 4-(Aminomethyl)pyridin-2-amine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-(aminomethyl)pyridin-2-amine as a versatile ligand in coordination chemistry. It covers the synthesis of the ligand, its coordination behavior, and potential applications of its metal complexes, supported by experimental protocols and representative data.

Introduction to this compound as a Ligand

This compound is a functionalized pyridine derivative with three potential coordination sites: the pyridine ring nitrogen, the 2-amino group, and the aminomethyl group at the 4-position. This multi-dentate character allows it to form a variety of coordination complexes with diverse structural motifs and chemical properties. The presence of both a soft pyridine nitrogen and harder amino groups makes it an interesting ligand for a range of transition metals.

Key Features:

  • Multi-dentate Coordination: Can act as a monodentate, bidentate, or bridging ligand.

  • Versatile Donor Sites: Contains both sp² hybridized pyridine nitrogen and sp³ hybridized amino nitrogens, allowing for coordination to a variety of metal centers.

  • Potential for Hydrogen Bonding: The amino groups can participate in hydrogen bonding, influencing the supramolecular structure of the resulting complexes.

Synthesis of this compound

A typical synthesis of this compound involves a multi-step process.[1] A generalized method is described below.[1]

Protocol 1: Synthesis of this compound

Materials:

  • Pyridine

  • Formaldehyde

  • Ammonia or an amine source

  • Alkaline catalyst (e.g., NaOH)

  • Organic solvent (e.g., ethanol)

  • Standard laboratory glassware and purification apparatus (e.g., for distillation and chromatography)

Procedure:

  • Condensation: Pyridine and formaldehyde are condensed under alkaline conditions to form pyridine-2,4-dicarboxaldehyde.[1]

  • Imine Formation and Reduction: The resulting dialdehyde is then reacted with ammonia or another amine source to form the corresponding di-imine.

  • Reduction: The di-imine is subsequently reduced to the diamine, this compound. This reduction can be achieved using a suitable reducing agent such as sodium borohydride or catalytic hydrogenation.

  • Purification: The final product is purified by a suitable method, such as distillation or column chromatography.

Safety Precautions: this compound is a combustible substance and should be handled in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[1]

Diagram 1: Synthetic Pathway for this compound

G Simplified Synthetic Pathway for this compound Pyridine Pyridine Intermediate1 Pyridine-2,4-dicarboxaldehyde Pyridine->Intermediate1 + Formaldehyde, Alkaline conditions Formaldehyde Formaldehyde Formaldehyde->Intermediate1 Ligand This compound Intermediate1->Ligand + Ammonia, Reduction Ammonia Ammonia Ammonia->Ligand

Caption: Simplified synthetic route to this compound.

Coordination Chemistry and Complex Synthesis

The coordination of this compound to a metal center can occur through one or more of its nitrogen atoms. The specific coordination mode will depend on factors such as the metal ion, the counter-anion, the stoichiometry of the reaction, and the reaction conditions.

Diagram 2: Potential Coordination Modes

G Potential Coordination Modes of this compound cluster_0 Monodentate cluster_1 Bidentate (Chelating) cluster_2 Bridging M1 M L1 N_py M1->L1 Pyridine-N M2 M L2_py N_py M2->L2_py L2_amino N_amino M2->L2_amino M3a M L3 Ligand M3a->L3 M3b M L3->M3b

Caption: Possible coordination modes of the ligand with a metal center (M).

Protocol 2: General Synthesis of a Metal Complex with this compound

This protocol provides a general method for the synthesis of a transition metal complex. Optimization of solvent, temperature, and reaction time may be necessary for specific metal ions.

Materials:

  • This compound

  • A metal salt (e.g., CuCl₂, Ni(NO₃)₂, etc.)

  • Solvent (e.g., methanol, ethanol, acetonitrile)

  • Standard laboratory glassware

Procedure:

  • Ligand Solution: Dissolve a specific amount of this compound in the chosen solvent in a reaction flask.

  • Metal Salt Solution: In a separate container, dissolve an equimolar amount (or a different stoichiometric ratio as desired) of the metal salt in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.

  • Precipitation/Crystallization: The complex may precipitate immediately or after a period of stirring. If no precipitate forms, the solution can be heated to reflux for a few hours, followed by slow cooling to encourage crystallization. Slow evaporation of the solvent is another method to obtain crystalline products.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Diagram 3: Experimental Workflow for Complex Synthesis and Characterization

G Workflow for Synthesis and Characterization Start Start LigandSol Prepare Ligand Solution Start->LigandSol MetalSol Prepare Metal Salt Solution Start->MetalSol React Mix and React LigandSol->React MetalSol->React Isolate Isolate Product (Filtration/Crystallization) React->Isolate Characterize Characterize Complex Isolate->Characterize End End Characterize->End G Hypothetical Anticancer Mechanism Complex Metal Complex Cell Cancer Cell Complex->Cell Cellular Uptake ROS Increased ROS Cell->ROS DNA_Damage DNA Damage Cell->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis DNA_Damage->Apoptosis Mitochondria->Apoptosis

References

Application Notes and Protocols for the Synthesis of Metal Complexes with 4-(Aminomethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the synthesis of metal complexes using 4-(aminomethyl)pyridin-2-amine as a versatile bidentate ligand. The protocols outlined below are generalized from established methods for structurally similar aminopyridine ligands and can be adapted for the synthesis of a variety of transition metal complexes.

The ligand, this compound, possesses two primary coordination sites: the pyridinyl nitrogen and the primary amine of the aminomethyl group, allowing for the formation of stable chelate rings with metal ions. These complexes have potential applications in catalysis and medicinal chemistry, exhibiting antimicrobial and anticancer activities.[1][2][3]

General Synthetic Strategy

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a corresponding metal salt in a suitable solvent. The reaction mixture is often heated to facilitate complex formation, followed by isolation and purification of the resulting product.

G cluster_synthesis Synthesis Workflow Ligand This compound Metal_Salt Metal Salt (e.g., CuCl₂, Co(OAc)₂, Ni(NO₃)₂) Solvent Solvent (e.g., Ethanol, Methanol) Reaction Reaction Mixture Heating Heating/Reflux Isolation Isolation (Filtration) Purification Purification (Washing/Recrystallization) Complex Metal Complex Characterization Characterization (Spectroscopy, etc.)

Figure 1: Generalized workflow for the synthesis of metal complexes with this compound.

Experimental Protocols

The following are generalized protocols for the synthesis of copper(II), cobalt(II), and nickel(II) complexes with this compound. These should be considered as starting points and may require optimization for specific metal salts and desired complex stoichiometries.

Protocol 1: Synthesis of a Copper(II) Complex

This protocol is adapted from general methods for the synthesis of copper(II) complexes with aminopyridine-based ligands.[4][5]

  • Dissolution of Ligand: Dissolve this compound (e.g., 2 mmol) in a suitable solvent such as ethanol or methanol (20 mL) in a round-bottom flask.

  • Dissolution of Metal Salt: In a separate beaker, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) (e.g., 1 mmol) in the same solvent (10 mL).

  • Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring. A color change is typically observed upon addition.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation: After cooling to room temperature, the precipitated solid is collected by vacuum filtration.

  • Purification: Wash the solid with cold solvent and then diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent if necessary.

  • Drying: Dry the purified complex in a desiccator over anhydrous CaCl₂.

Protocol 2: Synthesis of a Cobalt(II) Complex

This protocol is based on established procedures for cobalt(II) complex formation with similar N-donor ligands.[3][6][7]

  • Ligand Solution: Prepare a solution of this compound (e.g., 2 mmol) in methanol (25 mL).

  • Metal Salt Solution: Prepare a solution of cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) (e.g., 1 mmol) in methanol (15 mL).

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • Reaction Time: Stir the mixture for 4-6 hours at room temperature or with gentle heating (50-60 °C).

  • Product Isolation: If a precipitate forms, collect it by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

  • Washing: Wash the isolated complex with a small amount of cold methanol and then with diethyl ether.

  • Drying: Dry the final product under vacuum.

Protocol 3: Synthesis of a Nickel(II) Coordination Polymer

This protocol is adapted from the synthesis of nickel(II) coordination polymers with related pyridine-containing ligands.[8][9][10][11]

  • Reactant Solutions: Prepare a solution of this compound (e.g., 1 mmol) in a solvent mixture like methanol/water (1:1, 20 mL). In a separate flask, dissolve nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) (e.g., 1 mmol) in the same solvent mixture (10 mL).

  • Reaction: Slowly add the nickel(II) salt solution to the ligand solution with vigorous stirring.

  • Crystallization: The reaction mixture can be left for slow evaporation at room temperature, or layered with a less polar solvent to induce the formation of crystalline material.

  • Isolation: Collect the resulting crystals or precipitate by filtration.

  • Purification: Wash the product with the mother liquor followed by a cold solvent.

  • Drying: Air-dry the coordination polymer or dry it in a desiccator.

Data Presentation

The following tables summarize typical characterization data for metal complexes with aminopyridine-type ligands, which can be expected to be similar for complexes of this compound.

Table 1: Summary of Yields and Physical Properties

Complex (General Formula)Metal IonColorYield (%)Melting Point (°C)
[Cu(L)₂Cl₂]Cu(II)Green-Blue70-85>250
[Co(L)₂(OAc)₂]Co(II)Pink-Violet65-80>280
[Ni(L)(NO₃)₂]nNi(II)Pale Green50-70Decomposes

L = this compound or a similar aminopyridine ligand.

Table 2: Key Infrared Spectral Data (cm⁻¹)

Complexν(N-H) stretchν(C=N) pyridine ringν(M-N)
Ligand (L)~3300-3400~1600-
[Cu(L)₂Cl₂]Shifted to lower frequencyShifted to higher frequency~450-500
[Co(L)₂(OAc)₂]Shifted to lower frequencyShifted to higher frequency~450-500
[Ni(L)(NO₃)₂]nShifted to lower frequencyShifted to higher frequency~450-500

Shifts in the N-H and C=N stretching frequencies upon coordination are indicative of complex formation.[12]

Table 3: Electronic Spectral Data (in solution)

Complexλ_max (nm)Assignment
[Cu(L)₂Cl₂]~600-700d-d transition
[Co(L)₂(OAc)₂]~500-600d-d transition
[Ni(L)(NO₃)₂]n~400 and ~650d-d transitions

The d-d transition bands are characteristic of the geometry of the metal center.[13][14]

Potential Applications and Logical Relationships

Metal complexes of aminopyridine derivatives have shown promise in various biological applications. The coordination of the metal ion can enhance the therapeutic potential of the organic ligand.

G cluster_applications Potential Applications of Metal Complexes Complex Metal Complex of This compound Anticancer Anticancer Activity Antimicrobial Antimicrobial Activity Catalysis Catalysis DNA_Interaction Interaction with DNA Enzyme_Inhibition Enzyme Inhibition ROS_Generation Reactive Oxygen Species (ROS) Generation

Figure 2: Potential applications and mechanistic pathways for metal complexes of aminopyridine-type ligands.

The biological activity of these metal complexes is often attributed to their ability to interact with biological macromolecules such as DNA and proteins.[1][15] For instance, some copper and cobalt complexes are known to induce DNA cleavage, potentially through the generation of reactive oxygen species (ROS), leading to cancer cell death.[15][16] Furthermore, these complexes can act as enzyme inhibitors, disrupting essential cellular processes in pathogens and cancer cells. The specific biological activity is highly dependent on the choice of metal ion and the overall structure of the complex.

References

Troubleshooting & Optimization

4-(Aminomethyl)pyridin-2-amine reaction condition optimization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(Aminomethyl)pyridin-2-amine

Welcome to the technical support center for the synthesis and reaction condition optimization of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A common and effective method for synthesizing this compound is a two-step process. The first step involves the synthesis of the intermediate, 2-amino-4-cyanopyridine. The second step is the reduction of the nitrile group of this intermediate to form the final product.

Q2: How can I synthesize the precursor, 2-amino-4-cyanopyridine?

There are several methods to synthesize 2-amino-4-cyanopyridine. Two common methods are:

  • From 2-chloro-4-cyanopyridine: This involves the reaction of 2-chloro-4-cyanopyridine with ammonia.[1]

  • From 2-nitro-4-cyanopyridine: This method utilizes the reduction of 2-nitro-4-cyanopyridine, for example, with iron powder in the presence of an acid.[1]

Q3: What are the options for the reduction of 2-amino-4-cyanopyridine?

The nitrile group of 2-amino-4-cyanopyridine can be reduced to an aminomethyl group using several methods, including:

  • Catalytic Hydrogenation: This is a widely used method employing catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere.

  • Electrochemical Reduction: This method can be an alternative to catalytic hydrogenation and may offer advantages in terms of avoiding certain byproducts.[2]

Q4: Are there any specific challenges with the catalytic hydrogenation of cyanopyridines?

Yes, catalytic hydrogenation of cyanopyridines can sometimes be challenging. Issues such as catalyst poisoning, where impurities in the starting material or solvent deactivate the catalyst, can lead to low or no conversion. The choice of solvent can also be critical, as some solvents may inhibit the reaction. For instance, using pyridine as a solvent for the catalytic hydrogenation of a cyanopyridine derivative has been reported to be unsuccessful.[3]

Q5: Can I use an iron catalyst to improve the reduction of 2-amino-4-cyanopyridine?

While iron salts have been shown to improve the efficiency of electrochemical reduction for 2- and 3-cyanopyridines by inhibiting byproduct formation, their presence is reported to be detrimental to the reduction of 4-cyanopyridines and can complicate product isolation.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-cyanopyridine from 2-chloro-4-cyanopyridine[1]

Materials:

  • 2-chloro-4-cyanopyridine

  • Anhydrous ethanol

  • Ammonia

  • Deionized water

  • Solid sodium hydroxide

  • Isopropanol

Procedure:

  • In a 500 mL round-bottom flask, dissolve 2-chloro-4-cyanopyridine in anhydrous ethanol.

  • Saturate the solution with ammonia gas or add a concentrated solution of ammonia in ethanol.

  • Stir the reaction mixture at 60°C for 24 hours. The mixture will gradually turn orange-yellow.

  • Remove excess ammonia and ethanol by rotary evaporation at approximately 35-40°C.

  • Add anhydrous ethanol to the residue and cool to -18°C to precipitate ammonium chloride.

  • Filter the solid and wash it with cold anhydrous ethanol three times.

  • Combine the filtrates and remove the solvent by rotary evaporation to obtain 2-amino-4-cyanopyridine hydrochloride.

  • Dissolve the hydrochloride salt in deionized water and adjust the pH to approximately 11 with solid sodium hydroxide.

  • Extract the aqueous solution three times with isopropanol.

  • Collect the upper organic layers and remove the isopropanol by rotary evaporation to yield 2-amino-4-cyanopyridine.

Protocol 2: Catalytic Hydrogenation of 2-Amino-4-cyanopyridine

Materials:

  • 2-amino-4-cyanopyridine

  • Methanol or Ethanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas supply

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a high-pressure reactor (autoclave), dissolve 2-amino-4-cyanopyridine in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).

  • Seal the reactor and purge it several times with an inert gas (nitrogen or argon) to remove any oxygen.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C).

  • Monitor the reaction progress by techniques such as TLC, LC-MS, or by observing hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by crystallization or column chromatography.

Troubleshooting Guides

Troubleshooting the Reduction of 2-Amino-4-cyanopyridine
Issue Possible Cause(s) Suggested Solution(s)
Low or No Reaction Catalyst Inactivity/Poisoning: The catalyst may be old or deactivated by impurities (e.g., sulfur compounds) in the starting material or solvent.- Use a fresh batch of catalyst.- Ensure high purity of the starting material and solvents.- Consider pre-treating the starting material with activated carbon to remove potential catalyst poisons.
Insufficient Hydrogen Pressure: The pressure of hydrogen may be too low for the reaction to proceed efficiently.- Increase the hydrogen pressure within the safe limits of the reactor.[4]
Poor Solubility: The substrate may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst.- Try a different solvent or a solvent mixture to improve solubility. Common solvents for hydrogenation include methanol, ethanol, and ethyl acetate.[4]
Incorrect Solvent: Some solvents can inhibit the reaction.- Avoid using solvents like pyridine for catalytic hydrogenation of cyanopyridines as they can poison the catalyst.[3]
Formation of Byproducts Over-reduction: The amino groups on the pyridine ring can sometimes be susceptible to hydrogenolysis under harsh conditions.- Use milder reaction conditions (lower temperature, lower pressure).- Reduce the reaction time.
Incomplete Reduction: The reaction may stop at the imine intermediate.- Increase the reaction time or hydrogen pressure.- Increase the catalyst loading.
Difficulty in Product Isolation Product is soluble in the reaction mixture: The product may not precipitate upon completion of the reaction.- After filtering off the catalyst, concentrate the solvent. The product may crystallize or can be precipitated by adding a non-solvent.
Product forms a salt: If an acidic solvent is used, the amine product will form a salt.- Neutralize the reaction mixture with a base to liberate the free amine before extraction.
Removal of Amine-based Impurities: The product may be contaminated with other basic compounds.- Wash the organic layer with a dilute solution of copper sulfate. The copper will complex with the amine impurities, which can then be removed in the aqueous layer.[5][6]

Visual Guides

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Amino-4-cyanopyridine cluster_step2 Step 2: Reduction to Final Product start 2-Chloro-4-cyanopyridine reaction1 Ammonolysis (NH3, Ethanol, 60°C) start->reaction1 intermediate 2-Amino-4-cyanopyridine reaction1->intermediate reaction2 Catalytic Hydrogenation (H2, Pd/C) intermediate->reaction2 product This compound reaction2->product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Low Yield in Reduction Step catalyst Check Catalyst Activity start->catalyst Possible Cause pressure Verify Hydrogen Pressure start->pressure Possible Cause solvent Evaluate Solvent System start->solvent Possible Cause catalyst_sol Use fresh catalyst Ensure pure reagents catalyst->catalyst_sol pressure_sol Increase H2 pressure pressure->pressure_sol solvent_sol Change solvent Ensure good solubility solvent->solvent_sol

Caption: Troubleshooting logic for low yield in the reduction step.

References

Technical Support Center: Purification of 4-(Aminomethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 4-(Aminomethyl)pyridin-2-amine.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

Symptom: The crude product shows multiple spots on a Thin Layer Chromatography (TLC) plate or several peaks in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) analysis.

Possible Causes:

  • Unreacted Starting Materials: Incomplete reaction leaving behind starting materials.

  • Side Products: Formation of byproducts due to competing reaction pathways. Based on a typical synthesis involving the condensation of pyridine-2,4-dicarboxaldehyde with ammonia, potential impurities could include the starting dialdehyde, over-alkylated products, or polymers.[1]

  • Residual Solvents: Solvents used in the synthesis may remain in the crude product.[2]

  • Water Content: The compound may be hygroscopic and absorb moisture from the air.[2]

Solutions:

  • Acid-Base Extraction: This is a highly effective first step to separate the basic this compound from neutral or acidic impurities.[3]

  • Recrystallization: This technique is used to purify solid compounds based on differences in solubility.

  • Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase.

Frequently Asked Questions (FAQs)

Purification Strategies

Q1: What is the most effective initial purification step for crude this compound?

A1: An acid-base extraction is the recommended initial step to remove non-basic impurities. Since this compound is a basic compound, it can be protonated and extracted into an aqueous acidic phase, leaving neutral and acidic impurities in the organic phase. The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[3]

Q2: I am having trouble with my recrystallization. What solvents should I try?

A2: The choice of solvent is critical for successful recrystallization. For aminopyridines, polar solvents or mixtures are often effective. It is recommended to perform small-scale solubility tests to find the ideal solvent.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent/Solvent SystemRationale
Ethanol/WaterA common and effective mixture for many amine salts. The compound is dissolved in a minimum of hot ethanol, and water is added dropwise until turbidity appears. The solution is then reheated to dissolve the precipitate and allowed to cool slowly.
IsopropanolA polar protic solvent that can be effective for recrystallizing aminopyridines.
AcetonitrileA polar aprotic solvent that may provide good solubility at high temperatures and poor solubility at low temperatures.
TolueneA less polar solvent that might be useful if the compound is less polar than anticipated or for removing non-polar impurities.

Q3: My compound streaks on the silica gel column during chromatography. How can I fix this?

A3: Streaking (or tailing) of basic compounds like aminopyridines on silica gel is a common issue caused by the interaction of the basic amine with acidic silanol groups on the silica surface. To mitigate this, a small amount of a basic modifier can be added to the eluent.

Table 2: Mobile Phase Modifiers for Column Chromatography of Aminopyridines

ModifierConcentration in EluentNotes
Triethylamine (Et₃N)0.1 - 1% (v/v)Most common and effective modifier. It competes with the analyte for binding to the acidic sites on the silica.
Ammonia (in Methanol)0.5 - 2% of a 7N solutionCan be very effective but is more volatile and has a strong odor.
Pyridine0.1 - 0.5% (v/v)Can be used, but may be more difficult to remove from the final product.

Alternatively, using a different stationary phase, such as alumina (basic or neutral) or amine-functionalized silica, can prevent this issue.

Purity Analysis

Q4: How can I accurately assess the purity of my this compound?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying purity and identifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing an acidic modifier like formic acid or trifluoroacetic acid is a good starting point.

  • Gas Chromatography (GC): GC can be used to detect volatile impurities, such as residual solvents. A nitrogen-phosphorus detector (NPD) is particularly sensitive for nitrogen-containing compounds.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities. Impurities may present as extra peaks in the spectrum.

  • Mass Spectrometry (MS): Can be coupled with GC or LC (LC-MS) to determine the molecular weight of the main component and impurities.

Q5: What are the expected ¹H NMR chemical shifts for this compound?

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Pyridine H (adjacent to NH₂)~7.8-8.0d
Pyridine H (adjacent to CH₂NH₂)~6.2-6.4d
Pyridine H~6.1-6.3s
-CH₂-~3.8s
-NH₂ (aminomethyl)Variable (broad singlet)s
-NH₂ (pyridinamine)Variable (broad singlet)s

Note: Chemical shifts are highly dependent on the solvent used. Amine protons are often broad and may exchange with D₂O.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol describes the separation of this compound from neutral and acidic impurities.

Materials:

  • Crude this compound

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in DCM or EtOAc.

  • Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated amine) into a clean flask.

  • Back-Extraction (Optional): To ensure complete extraction, wash the organic layer with another portion of 1 M HCl and combine the aqueous layers.

  • Wash Organic Layer: Wash the remaining organic layer (containing neutral impurities) with brine, dry over anhydrous Na₂SO₄, and concentrate to recover any neutral compounds if desired.

  • Basification: Cool the combined acidic aqueous layers in an ice bath and slowly add 1 M NaOH with stirring until the pH is >10. The free amine should precipitate or form an oil.

  • Extraction of Product: Extract the basified aqueous layer with three portions of DCM or EtOAc.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield the purified this compound.

cluster_0 Acid-Base Extraction Workflow crude Crude Product in Organic Solvent add_acid Add 1M HCl crude->add_acid separate1 Separate Layers add_acid->separate1 aqueous_amine Aqueous Layer (Protonated Amine) separate1->aqueous_amine Collect organic_impurities Organic Layer (Neutral/Acidic Impurities) separate1->organic_impurities Discard/Analyze basify Add 1M NaOH (pH > 10) aqueous_amine->basify extract_product Extract with Organic Solvent basify->extract_product purified_product Purified Product in Organic Layer extract_product->purified_product

Caption: Workflow for the purification of this compound using acid-base extraction.

Protocol 2: Recrystallization from Ethanol/Water

This protocol is for the purification of solid this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling while stirring until the solid dissolves completely.

  • Addition of Anti-solvent: While the solution is hot, add deionized water dropwise until the solution becomes slightly cloudy (turbid).

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven.

cluster_1 Recrystallization Workflow start Crude Solid dissolve Dissolve in Minimum Hot Ethanol start->dissolve add_water Add Hot Water until Turbid dissolve->add_water reheat Add Hot Ethanol to Clarify add_water->reheat cool Slow Cooling & Ice Bath reheat->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure Pure Crystalline Product dry->pure

Caption: Step-by-step workflow for the recrystallization of this compound.

Protocol 3: Purity Assessment by HPLC

This protocol provides a general method for analyzing the purity of this compound.

Materials:

  • Purified this compound

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

Table 4: Example HPLC Method Parameters

ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a 50:50 mixture of Mobile Phase A and B. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample onto the HPLC system and run the gradient method.

  • Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

G cluster_2 Purity Analysis Logic start Sample hplc HPLC Analysis start->hplc gc GC Analysis start->gc nmr NMR Analysis start->nmr pure Purity > 98%? hplc->pure gc->pure nmr->pure accept Acceptable Purity pure->accept Yes repurify Further Purification Needed pure->repurify No

Caption: Decision workflow for assessing the purity of this compound.

References

Technical Support Center: 4-(Aminomethyl)pyridin-2-amine Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the reaction scale-up of 4-(Aminomethyl)pyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for the large-scale production of this compound?

A1: Two primary routes are considered for the scalable synthesis of this compound. The first involves the synthesis of 2-amino-4-methylpyridine, followed by side-chain functionalization to introduce the amino group. The second, and often more direct route, starts with the synthesis of 2-amino-4-cyanopyridine, which is then reduced to the final product. The choice of route often depends on the availability and cost of starting materials, as well as the specific capabilities of the manufacturing facility.

Q2: What are the critical parameters to control during the catalytic hydrogenation of 2-amino-4-cyanopyridine?

A2: When scaling up the reduction of 2-amino-4-cyanopyridine, several parameters are critical for ensuring high yield, purity, and safety. These include:

  • Catalyst Selection and Loading: The choice of catalyst (e.g., Palladium on carbon, Raney Nickel) and its loading can significantly impact reaction time and selectivity.

  • Hydrogen Pressure: Maintaining a consistent and optimal hydrogen pressure is crucial for driving the reaction to completion.

  • Temperature: Reaction temperature must be carefully controlled to prevent side reactions and ensure the stability of the product.

  • Solvent: The choice of solvent can affect catalyst activity and product solubility.

  • Agitation: Efficient agitation is necessary to ensure good contact between the substrate, catalyst, and hydrogen.

Q3: How can I minimize the formation of impurities during the synthesis?

A3: Impurity formation is a common challenge in multi-step syntheses. To minimize impurities, consider the following:

  • Purity of Starting Materials: Ensure all starting materials are of high purity to avoid introducing impurities at the beginning of the synthesis.

  • Reaction Conditions: Strictly control reaction parameters such as temperature, pressure, and reaction time.

  • Inert Atmosphere: For sensitive reactions, such as those involving organometallic reagents or certain catalysts, maintaining an inert atmosphere (e.g., nitrogen or argon) is essential to prevent side reactions with oxygen or moisture.

  • Purification of Intermediates: Purifying intermediates at each step can prevent the carry-over of impurities into the final product.

Q4: What are the recommended methods for purifying this compound on a large scale?

A4: Large-scale purification of this compound can be challenging due to its physical properties. Common methods include:

  • Crystallization: This is often the most cost-effective method for purifying the final product. The choice of solvent system is critical for achieving high purity and yield.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.

  • Chromatography: While often used at the lab scale, large-scale column chromatography can be expensive and complex. It is typically reserved for high-value products or when other methods are ineffective.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of this compound synthesis.

Problem 1: Low Yield in the Reduction of 2-amino-4-cyanopyridine
Potential Cause Troubleshooting Step
Catalyst Deactivation - Ensure the catalyst is fresh and has been stored properly. - Consider using a different catalyst or increasing the catalyst loading. - Check for catalyst poisons in the starting material or solvent.
Insufficient Hydrogen Pressure - Verify that the hydrogen supply is adequate and that there are no leaks in the reactor system. - Increase the hydrogen pressure within the safe operating limits of the reactor.
Poor Mass Transfer - Increase the agitation speed to improve the mixing of the reactants, catalyst, and hydrogen. - Ensure the reactor design is suitable for efficient gas-liquid-solid mixing.
Incomplete Reaction - Extend the reaction time and monitor the progress by an appropriate analytical method (e.g., HPLC, GC). - Consider a moderate increase in reaction temperature.
Problem 2: Formation of Dimer Impurities during Nitrile Reduction
Potential Cause Troubleshooting Step
Reaction Mechanism The formation of secondary amine impurities (dimers) is a known side reaction in nitrile reduction.
Reaction Conditions - Optimize the reaction temperature and pressure to favor the formation of the primary amine. - The addition of ammonia to the reaction mixture can sometimes suppress the formation of secondary amines.
Catalyst Choice - Certain catalysts may be more prone to promoting dimer formation. Experiment with different catalysts (e.g., different supports or metal loadings).
Problem 3: Difficulties in Isolating and Purifying the Final Product
Potential Cause Troubleshooting Step
Product Solubility - Experiment with different solvent systems for crystallization to find one that provides good recovery and purity. - Consider converting the product to a salt (e.g., hydrochloride) to facilitate isolation and purification, followed by a neutralization step.
Presence of Impurities - If impurities are co-crystallizing with the product, consider an additional purification step such as a slurry wash or a re-crystallization from a different solvent system.
Product Instability - Ensure that the work-up and purification conditions are not causing degradation of the product. Avoid high temperatures and strongly acidic or basic conditions if the product is sensitive.

Data Presentation

Table 1: Illustrative Yield and Purity Data for the Synthesis of this compound via the Cyanopyridine Route
Step Reaction Scale Yield (%) Purity (%)
1Synthesis of 2-amino-4-cyanopyridine1 kg8598
2Reduction of 2-amino-4-cyanopyridine1 kg7597
3Purification by Crystallization0.75 kg90>99

Note: The data presented in this table is illustrative and may vary depending on the specific reaction conditions and equipment used.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-cyanopyridine

This protocol describes a scalable method for the synthesis of 2-amino-4-cyanopyridine from 2-chloro-4-cyanopyridine.

  • Reaction Setup: To a suitable reactor, add 2-chloro-4-cyanopyridine (1.0 eq) and a suitable solvent such as ethanol.

  • Ammonia Addition: Introduce ammonia gas into the reactor or add a solution of ammonia in the reaction solvent.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and maintain it for a set period, monitoring the reaction progress by HPLC or TLC.

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Isolation: The crude product can be purified by crystallization from an appropriate solvent.

Protocol 2: Reduction of 2-amino-4-cyanopyridine to this compound

This protocol outlines a general procedure for the catalytic hydrogenation of 2-amino-4-cyanopyridine.

  • Catalyst Slurry: In a suitable hydrogenation reactor, prepare a slurry of the catalyst (e.g., 5% Pd/C, 5-10 wt%) in a suitable solvent (e.g., methanol, ethanol).

  • Substrate Addition: Add the 2-amino-4-cyanopyridine (1.0 eq) to the reactor.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 psi). Heat the reaction mixture to the target temperature (e.g., 40-60 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by observing hydrogen uptake and by periodic sampling and analysis (e.g., HPLC).

  • Work-up: Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by crystallization.

Mandatory Visualization

Troubleshooting_Workflow start Reaction Scale-Up Issue Identified check_yield Is the reaction yield low? start->check_yield check_purity Is the product purity low? start->check_purity investigate_yield Investigate Yield-Related Issues check_yield->investigate_yield Yes investigate_purity Investigate Purity-Related Issues check_purity->investigate_purity Yes catalyst Catalyst Deactivation/Poisoning? investigate_yield->catalyst conditions Sub-optimal Reaction Conditions? investigate_yield->conditions impurities Side Reactions/Impurity Formation? investigate_purity->impurities purification Inefficient Purification? investigate_purity->purification solution_catalyst Optimize Catalyst/Screen New Catalysts catalyst->solution_catalyst solution_conditions Optimize Temperature, Pressure, Time conditions->solution_conditions solution_impurities Identify and Characterize Impurities Adjust Conditions to Minimize impurities->solution_impurities solution_purification Develop Improved Purification Method (e.g., Recrystallization, Distillation) purification->solution_purification end Problem Resolved solution_catalyst->end solution_conditions->end solution_impurities->end solution_purification->end

Caption: Troubleshooting workflow for scaling up chemical reactions.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product start 2-Chloro-4-cyanopyridine intermediate 2-Amino-4-cyanopyridine start->intermediate Amination (NH3) product This compound intermediate->product Reduction (e.g., H2, Pd/C)

Caption: Synthetic pathway for this compound.

troubleshooting guide for 4-(Aminomethyl)pyridin-2-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Aminomethyl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for reactions involving this versatile bifunctional molecule.

Frequently Asked Questions (FAQs)

Q1: What are the key structural and reactivity features of this compound?

This compound possesses two primary amino groups with different chemical environments: a benzylic-type aminomethyl group at the 4-position and an amino group directly attached to the pyridine ring at the 2-position. The 2-amino group's nucleophilicity is generally lower due to the electron-withdrawing nature of the pyridine ring. In contrast, the aminomethyl group is a more standard primary aliphatic amine. This difference in reactivity is a critical consideration for selective functionalization.

Q2: Which amino group is more reactive towards acylation or alkylation?

The aminomethyl group at the 4-position is significantly more nucleophilic and less sterically hindered than the 2-amino group. Therefore, it will preferentially react with electrophiles such as acyl chlorides, activated carboxylic acids, and alkyl halides under standard conditions. Achieving selective reaction at the 2-amino group typically requires protection of the more reactive aminomethyl group.

Q3: My amide coupling reaction with this compound is giving a low yield. What are the common causes and solutions?

Low yields in amide coupling reactions are often due to several factors. Here's a breakdown of potential issues and how to address them:

Common CauseTroubleshooting Steps
Incomplete Carboxylic Acid Activation - Ensure your coupling reagent (e.g., HATU, HBTU) is fresh and used in sufficient stoichiometry (typically 1.1-1.5 equivalents).- Consider using a more powerful coupling reagent like HATU or COMU.- Pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine.
Side Reactions - Di-acylation: If you are aiming for mono-acylation, use a stoichiometric amount or a slight excess of the amine relative to the acylating agent. Running the reaction at lower temperatures can also improve selectivity.- Low Nucleophilicity of 2-Amino Group: If targeting the 2-amino position (with the 4-aminomethyl group protected), a stronger coupling reagent and/or elevated temperatures may be necessary.
Poor Solubility - this compound and its salts can have limited solubility in some organic solvents. Ensure your chosen solvent (e.g., DMF, DMA, DCM) can dissolve all reactants. The use of co-solvents may be beneficial.
Suboptimal Reaction Conditions - Ensure the reaction is performed under anhydrous conditions to prevent hydrolysis of the activated carboxylic acid.- The choice of base is critical. A non-nucleophilic base like DIPEA is generally preferred over triethylamine to avoid side reactions.

Q4: I am performing a reductive amination and observing multiple products. How can I improve the selectivity?

In a reductive amination with an aldehyde or ketone, the more nucleophilic 4-aminomethyl group is expected to react preferentially.

Common CauseTroubleshooting Steps
Over-alkylation - Use a 1:1 stoichiometry of the amine and the carbonyl compound. An excess of the carbonyl compound can lead to reaction at both amino groups.
Reaction at the 2-Amino Group - While less likely, reaction at the 2-amino position can occur, especially with highly reactive carbonyls or under forcing conditions. Using milder reducing agents and lower temperatures can enhance selectivity for the 4-aminomethyl group.
Reduction of the Carbonyl Group - Use a reducing agent that is selective for the imine over the carbonyl, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).

Troubleshooting Guide

This section provides a more in-depth look at troubleshooting common issues encountered during reactions with this compound.

Problem 1: Difficulty in achieving selective mono-functionalization.
  • Symptoms: A complex mixture of products is observed by TLC or LC-MS, indicating reactions at both amino groups.

  • Root Cause: The stoichiometry of the electrophile is too high, or the reaction conditions are too harsh, leading to a loss of selectivity.

  • Solutions:

    • Stoichiometry Control: Carefully control the stoichiometry of the electrophile to be 1.0 equivalent or slightly less relative to this compound for mono-functionalization.

    • Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the more kinetically favorable reaction at the 4-aminomethyl group.

    • Protecting Groups: For reactions targeting the 2-amino group, it is highly recommended to first protect the 4-aminomethyl group, for example, as a Boc-carbamate.

Problem 2: Product purification is challenging.
  • Symptoms: The product is difficult to separate from starting materials or byproducts by column chromatography. The product may be highly polar and water-soluble.

  • Root Cause: The basic nature of the pyridine ring and the free amino group(s) can lead to streaking on silica gel and poor separation.

  • Solutions:

    • Acid-Base Extraction: Utilize the basicity of the molecule. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl) to extract the product and unreacted starting material into the aqueous layer. The organic layer containing non-basic impurities can be discarded. Then, basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to the appropriate pH and extract the product back into an organic solvent.

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (C18) may provide better separation.

    • Crystallization: If the product is a solid, crystallization can be an effective purification method.

Experimental Protocols

Protocol 1: Selective Mono-Amide Coupling at the 4-(Aminomethyl) Position

This protocol describes a general procedure for the selective acylation of the 4-aminomethyl group.

  • Dissolve the Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent such as DMF or DCM.

  • Activate the Carboxylic Acid: Add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Add the Amine: To the activated carboxylic acid mixture, add a solution of this compound (1.0 eq) in the same anhydrous solvent.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent. Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

ParameterRecommended Condition
Solvent Anhydrous DMF or DCM
Coupling Reagent HATU, HBTU, or EDC/HOBt
Base DIPEA
Temperature 0 °C to Room Temperature
Reaction Time 2-12 hours (monitor by TLC/LC-MS)
Protocol 2: Reductive Amination at the 4-(Aminomethyl) Position

This protocol outlines a general procedure for the selective reductive amination of the 4-aminomethyl group.

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and an aldehyde or ketone (1.0 eq) in a suitable solvent such as methanol or dichloroethane. A catalytic amount of acetic acid can be added to facilitate imine formation. Stir at room temperature for 1-2 hours.

  • Reduction: Add a selective reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the product with an organic solvent.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or other suitable methods.

ParameterRecommended Condition
Solvent Methanol or Dichloroethane
Reducing Agent Sodium Triacetoxyborohydride (STAB)
Catalyst Acetic Acid (catalytic)
Temperature Room Temperature
Reaction Time 2-24 hours (monitor by TLC/LC-MS)

Visualizations

Troubleshooting_Workflow start Low Reaction Yield check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Optimize Work-up & Purification start->check_workup sub_purity Impure Starting Material? check_purity->sub_purity sub_conditions Sub-optimal Conditions? check_conditions->sub_conditions sub_workup Product Loss During Work-up? check_workup->sub_workup sub_purity->check_conditions No purify_sm Purify Starting Material sub_purity->purify_sm Yes end_success Successful Reaction purify_sm->end_success sub_conditions->check_workup No optimize_reagents Optimize Reagents (Coupling Agent, Base, Solvent) sub_conditions->optimize_reagents Yes optimize_temp Adjust Temperature optimize_reagents->optimize_temp optimize_temp->end_success acid_base_extraction Use Acid-Base Extraction sub_workup->acid_base_extraction Yes acid_base_extraction->end_success

Caption: A troubleshooting workflow for low-yield reactions.

Selectivity_Logic start Desired Reaction Site? pos_4 4-(Aminomethyl) group start->pos_4 More Reactive pos_2 2-Amino group start->pos_2 Less Reactive react_4 React directly with 1 eq. of electrophile at low temperature pos_4->react_4 protect_4 Protect 4-(Aminomethyl) group (e.g., Boc) pos_2->protect_4 final_product_4 Product functionalized at 4-position react_4->final_product_4 react_2 React protected intermediate with electrophile (may require harsher conditions) protect_4->react_2 deprotect Deprotect 4-(Aminomethyl) group react_2->deprotect final_product_2 Product functionalized at 2-position deprotect->final_product_2

Caption: Decision tree for selective functionalization.

Technical Support Center: Purification of 4-(Aminomethyl)pyridin-2-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 4-(Aminomethyl)pyridin-2-amine and related aminopyridine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound and its derivatives?

The most effective purification strategies for aminopyridine compounds include:

  • Acid-Base Extraction: This technique leverages the basic nature of the amino groups on the pyridine ring to separate the target compound from non-basic impurities.[1] The compound can be protonated with an acid to move into an aqueous layer, washed, and then deprotonated with a base to be re-extracted into an organic layer.

  • Column Chromatography: A widely used method that separates compounds based on their different affinities for a stationary phase (e.g., silica gel) and a mobile phase (eluent).[1][2][3] This is particularly useful for separating compounds with different polarities.

  • Recrystallization: This technique is used for purifying solid compounds. It relies on the difference in solubility between the desired product and impurities in a specific solvent or solvent system.[1][4]

  • Scavenger Resins: These are solid-supported reagents designed to selectively bind to and remove specific impurities, such as excess starting materials or byproducts.[1]

Q2: How do I select the most appropriate purification method for my experiment?

The choice of method depends on several factors, including the physical state and properties of your desired product (e.g., stability, polarity) and the nature of the impurities. The decision tree below provides a general guide.

G start Is the crude product a solid? is_solid Is the product thermally stable? start->is_solid Yes is_liquid Are impurities non-basic? start->is_liquid No (Liquid/Oil) recrystallization Recrystallization is_solid->recrystallization Yes complex_mixture Significant polarity difference between product and impurities? is_solid->complex_mixture No extraction Acid-Base Extraction is_liquid->extraction Yes is_liquid->complex_mixture No chromatography Column Chromatography complex_mixture->chromatography Yes complex_mixture->extraction No, but basicity differs

Caption: Decision tree for selecting a primary purification method.

Q3: What are the recommended storage conditions for this compound?

It is recommended to store this compound under an inert atmosphere in a dark place at 2-8°C. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month (protected from light) is suggested.[5]

Q4: Which analytical techniques are best for assessing the purity of aminopyridine derivatives?

A combination of techniques is often best for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of reaction progress and column chromatography fractions.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. Various methods, including reversed-phase, HILIC, and mixed-mode chromatography, can be employed for analyzing aminopyridines.[6][7][8]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the structure of the compound and helps identify impurities by detecting characteristic chemical shifts.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process.

G start Purification Unsuccessful (Assess with TLC/LCMS) issue_type What is the primary issue? start->issue_type poor_sep Poor Separation (Co-elution) issue_type->poor_sep Chromatography low_yield Low Yield/ No Product issue_type->low_yield Extraction/Recrystallization no_xtal Product Oiled Out/ No Crystallization issue_type->no_xtal Recrystallization sol_poor_sep Optimize Eluent System (TLC screening) Use Gradient Elution Add Basic Modifier (e.g., Et3N) poor_sep->sol_poor_sep sol_low_yield Check pH during extraction Ensure sufficient solvent volume Avoid excess solvent in recrystallization low_yield->sol_low_yield sol_no_xtal Scratch flask with glass rod Add a seed crystal Cool solution further (ice bath) no_xtal->sol_no_xtal

Caption: General troubleshooting workflow for purification issues.

Column Chromatography Issues
Problem Potential Cause(s) Recommended Solution(s)
Poor separation of product from impurities (co-elution) Inappropriate eluent system; Column is overloaded; High flow rate.Optimize the eluent system using TLC before running the column; Use a larger column or reduce the amount of crude material; Decrease the flow rate to allow for better equilibration.[2]
Compound streaks or "tails" on the column The compound is strongly adsorbed to the silica gel due to its basicity.Add a small percentage (0.1-1%) of a basic modifier, such as triethylamine or ammonia, to the eluent system to reduce tailing and improve elution.[2]
Product elutes too quickly (with the solvent front) The eluent is too polar.Start with a less polar eluent and gradually increase the polarity (gradient elution).[2]
Product does not move from the origin The eluent is not polar enough.Gradually increase the polarity of the eluent system. For highly basic compounds, ensure a basic modifier is included.[2]
Cracking or channeling of the silica gel bed Improper packing of the column; Running the column dry.Ensure the silica gel is packed as a uniform slurry; Always maintain a level of solvent above the silica bed.[2]
Recrystallization Issues
Problem Potential Cause(s) Recommended Solution(s)
Compound does not crystallize upon cooling The solution is supersaturated; The solution is not saturated enough (too much solvent was added).To induce crystallization, scratch the inside of the flask with a glass rod or add a "seed crystal" of the pure product.[1] If too much solvent was used, carefully evaporate some solvent and allow it to cool again.
Product "oils out" instead of forming crystals The boiling point of the solvent is higher than the melting point of the solute; The solution is cooling too rapidly.Use a lower-boiling point solvent; Ensure slow cooling by insulating the flask.
Final product is still colored Colored impurities are not removed by crystallization.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1][10]
Low recovery of the product Too much solvent was used for dissolution or washing; Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary for dissolution; Wash collected crystals with ice-cold solvent; Ensure filtration apparatus is pre-heated.
Acid-Base Extraction Issues
Problem Potential Cause(s) Recommended Solution(s)
An emulsion forms at the interface Agitation was too vigorous; Complex mixture.Allow the separatory funnel to stand undisturbed for a longer period; Add a small amount of brine (saturated NaCl solution) to help break the emulsion; Filter the mixture through a pad of Celite.[1]
Poor recovery of product in the organic layer Incorrect pH of the aqueous layer; Product has some solubility in the aqueous phase.Adjust the pH to ensure the aminopyridine is in its neutral, less water-soluble form (typically basic conditions); Perform multiple extractions with smaller volumes of organic solvent for better efficiency.[2]
Organic layer still contains basic impurities after acid wash Insufficient washing.Increase the number of acidic washes (repeat 2-4 times) and monitor the purity of the organic layer by TLC.[1]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Eluent Selection: Using TLC, identify a solvent system that provides a retention factor (Rf) of ~0.25-0.35 for the target compound. A common starting point for aminopyridines is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add 0.5% triethylamine to the eluent to prevent tailing.

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent. Pack the column evenly, ensuring no air bubbles or cracks form.[2]

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system. If using a gradient, start with a low polarity and gradually increase it.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Test the solubility of the crude solid in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[4] For aminopyridine salts, polar solvents like ethanol, isopropanol, or water/ethanol mixtures are good starting points.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring until the solid completely dissolves.[11]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.[11]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[11] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[12]

  • Washing and Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[12] Dry the crystals under vacuum to remove all traces of solvent.

Protocol 3: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid (e.g., 1M HCl). The basic aminopyridine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH, saturated NaHCO₃) until the solution is basic (confirm with pH paper). The aminopyridine will be deprotonated and may precipitate or form an oil.

  • Re-extraction: Extract the neutralized aqueous layer multiple times with an organic solvent to recover the purified product.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[1]

References

preventing decomposition of 4-(Aminomethyl)pyridin-2-amine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-(Aminomethyl)pyridin-2-amine during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing this compound?

A1: The primary challenges in the synthesis of this compound revolve around the reactivity of the two primary amine groups and the potential for side reactions. The 2-amino group on the pyridine ring and the aminomethyl group at the 4-position have different nucleophilicities, which can lead to difficulties in selective reactions. Furthermore, the aminomethyl group is susceptible to oxidation and other degradation pathways, especially during the reduction of a precursor nitrile.

Q2: What is the recommended synthetic route to minimize decomposition?

A2: A recommended and robust synthetic strategy involves a three-step process starting from 2-amino-4-cyanopyridine. This approach avoids the direct handling of the potentially unstable aminomethyl group in the initial stages. The general workflow is as follows:

  • Protection: The 2-amino group of 2-amino-4-cyanopyridine is protected to prevent its interference in the subsequent reduction step. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose.

  • Reduction: The cyano group of the protected intermediate is then reduced to form the aminomethyl group. Catalytic hydrogenation is a common method for this transformation.

  • Deprotection: Finally, the protecting group is removed from the 2-amino position to yield the desired this compound.

This multi-step approach allows for greater control over the reactions and minimizes the formation of byproducts.

Q3: Why is protection of the 2-amino group necessary?

A3: The 2-amino group on the pyridine ring is nucleophilic and can react with reagents used in subsequent steps, particularly during the reduction of the cyano group. Protecting this group ensures that the reduction occurs selectively at the cyano position and prevents the formation of unwanted side products. The Boc group is advantageous as it is stable under many reaction conditions but can be removed under relatively mild acidic conditions.[1][2][3][4]

Troubleshooting Guides

Problem 1: Low yield or incomplete reaction during Boc protection of 2-amino-4-cyanopyridine.

Possible Causes:

  • Insufficiently anhydrous reaction conditions.

  • Inadequate base or coupling agents.

  • Steric hindrance around the 2-amino group.

Solutions:

  • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents (e.g., tetrahydrofuran, dichloromethane) to prevent hydrolysis of the Boc anhydride.

  • Optimize Reagents: A patent for a similar Boc protection of aminopyridine suggests using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) as coupling agents in the presence of a base like triethylamine (TEA).[5] The molar ratio of aminopyridine:(Boc)2O:EDCI:HOBT:alkali can be optimized, for instance, a ratio of 1:1.5-2:1.5-3:0.05-0.1:1.5-3 has been reported to give high yields.[5]

  • Reaction Time and Temperature: The reaction is typically carried out at room temperature for 0.5-2 hours.[5][6] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

Problem 2: Decomposition or side reactions during the reduction of the cyano group.

Possible Causes:

  • Harsh reaction conditions leading to over-reduction or side reactions.

  • Catalyst poisoning.

  • Formation of secondary amines or other byproducts.

Solutions:

  • Catalyst and Conditions: Catalytic hydrogenation using palladium on charcoal (Pd/C) is a common method. A 5% Pd/C catalyst is often used. The reaction is typically run in a solvent like methanol with concentrated hydrochloric acid under a hydrogen atmosphere (1 atm).[7]

  • Temperature Control: The reaction should be performed at a controlled temperature, typically around 20°C, to minimize side reactions.[7]

  • Reaction Monitoring: Close monitoring of the reaction by HPLC is crucial to stop the reaction once the starting material is consumed, preventing over-reduction.[7]

  • Alternative Reducing Agents: If catalytic hydrogenation proves problematic, other reducing agents can be considered, though they may require more stringent reaction conditions.

Problem 3: Decomposition of the product during deprotection of the Boc group.

Possible Causes:

  • Harsh acidic conditions leading to degradation of the aminomethylpyridine core.

  • Formation of t-butyl cation side products that can alkylate the product.

Solutions:

  • Mild Acidic Conditions: Use a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) for deprotection.[1] The reaction is usually fast at room temperature.

  • Use of Scavengers: To prevent side reactions from the t-butyl cation formed during deprotection, scavengers can be added to the reaction mixture.

  • Alternative Deprotection Methods: For sensitive substrates, other deprotection methods can be explored. For instance, using a 4M HCl solution in dioxane is another common method for Boc deprotection.[8]

  • Work-up Procedure: After deprotection, the product is often isolated as a dihydrochloride salt by precipitation with a non-polar solvent like diethyl ether. This helps in purification and improves the stability of the final product.[8]

Data Presentation

Table 1: Summary of Recommended Reagents and Conditions for Synthesis.

StepReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Boc Protection 2-amino-4-cyanopyridine, (Boc)2O, EDCI, HOBT, TEADichloromethane or THFRoom Temperature0.5 - 280 - 90[5][6]
Reduction Boc-protected 2-amino-4-cyanopyridine, 5% Pd/C, HCl, H2Methanol20495 - 97[7]
Deprotection Boc-protected this compound, TFADichloromethaneRoom Temperature1 - 2High

Experimental Protocols

Protocol 1: Boc Protection of 2-amino-4-cyanopyridine
  • In a round-bottom flask, dissolve 2-amino-4-cyanopyridine (1 equivalent) in anhydrous dichloromethane.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5-3 equivalents), 1-hydroxybenzotriazole (HOBT) (0.05-0.1 equivalents), and triethylamine (TEA) (1.5-3 equivalents).

  • To this mixture, add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.5-2 equivalents) in dichloromethane.

  • Stir the reaction mixture at room temperature for 0.5-2 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with water.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the Boc-protected aminopyridine.[5][6]

Protocol 2: Catalytic Hydrogenation of Boc-protected 2-amino-4-cyanopyridine
  • In a suitable reaction vessel, combine the Boc-protected 2-amino-4-cyanopyridine (1 equivalent) and 5% palladium on charcoal (as per catalyst loading requirements).

  • Add methanol as the solvent, followed by concentrated hydrochloric acid.

  • Stir the mixture at 20°C under a hydrogen atmosphere (1 atm).

  • Monitor the reaction by HPLC until the starting material is consumed (typically around 4 hours).

  • Filter the reaction mixture through Celite to remove the catalyst, and wash the filter cake with methanol and water.

  • Evaporate the solvent from the filtrate to obtain the Boc-protected 2-aminomethylpyridine hydrochloride.[7]

Protocol 3: Deprotection of Boc-protected this compound
  • Dissolve the Boc-protected this compound hydrochloride in dichloromethane.

  • Slowly add trifluoroacetic acid (TFA) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • The final product can be isolated as the dihydrochloride salt.

Visualizations

SynthesisWorkflow start 2-amino-4-cyanopyridine protection Boc Protection ((Boc)2O, EDCI, HOBT, TEA) start->protection intermediate Boc-protected 2-amino-4-cyanopyridine protection->intermediate reduction Reduction (H2, Pd/C, HCl) intermediate->reduction protected_product Boc-protected This compound reduction->protected_product deprotection Deprotection (TFA) protected_product->deprotection final_product This compound deprotection->final_product

Caption: Synthetic workflow for this compound.

TroubleshootingLogic cluster_protection Boc Protection Issues cluster_reduction Reduction Issues cluster_deprotection Deprotection Issues p1 Low Yield/ Incomplete Reaction p1_c1 Moisture Present? p1->p1_c1 p1_s1 Use Anhydrous Solvents/Glassware p1_c1->p1_s1 Yes p1_c2 Suboptimal Reagents? p1_c1->p1_c2 No p1_s2 Use EDCI/HOBT/TEA p1_c2->p1_s2 Yes r1 Decomposition/ Side Reactions r1_c1 Harsh Conditions? r1->r1_c1 r1_s1 Control Temperature (20°C) Use 5% Pd/C r1_c1->r1_s1 Yes r1_c2 Over-reduction? r1_c1->r1_c2 No r1_s2 Monitor by HPLC r1_c2->r1_s2 Yes d1 Product Decomposition d1_c1 Harsh Acid? d1->d1_c1 d1_s1 Use TFA in DCM or 4M HCl in Dioxane d1_c1->d1_s1 Yes d1_c2 Side Reactions? d1_c1->d1_c2 No d1_s2 Use Scavengers d1_c2->d1_s2 Yes

Caption: Troubleshooting decision tree for synthesis.

References

Technical Support Center: Functionalization of 4-(Aminomethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 4-(Aminomethyl)pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the chemical modification of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the functionalization of this compound?

The primary challenge lies in the molecule's multiple nucleophilic sites: the primary aliphatic amine of the aminomethyl group, the primary aromatic amine at the 2-position, and the pyridine ring nitrogen. This often leads to a lack of selectivity in reactions, resulting in a mixture of products and difficulties in purification. The electron-deficient nature of the pyridine ring can also influence the reactivity of the amino groups.

Q2: How can I achieve selective functionalization of one of the amino groups?

Selective functionalization can be achieved through an orthogonal protection strategy.[1][2][3] This involves protecting one or more of the reactive sites to direct the reaction to the desired position. The choice of protecting group is critical and depends on the desired reaction conditions for the subsequent functionalization step.

Q3: Which protecting groups are recommended for this molecule?

  • Boc (tert-butyloxycarbonyl): This is a common acid-labile protecting group for amines.[4][5] It is generally stable to basic and nucleophilic conditions.[6] Due to the higher basicity and nucleophilicity of the aliphatic aminomethyl group, it is possible to achieve selective protection at this site under controlled conditions.

  • Fmoc (9-fluorenylmethyloxycarbonyl): This is a base-labile protecting group, making it orthogonal to the acid-labile Boc group.[7][8] This allows for the selective deprotection of one amine while the other remains protected.

  • Cbz (carboxybenzyl): This protecting group can be removed by catalytic hydrogenation, offering another layer of orthogonality.[9]

Q4: I am observing a low yield in my reaction. What are the possible causes?

Low yields can stem from several factors:

  • Steric hindrance: The proximity of the two amino groups and the pyridine ring can sterically hinder the approach of bulky reagents.

  • Reduced nucleophilicity: The amino group at the 2-position is directly attached to the electron-withdrawing pyridine ring, which reduces its nucleophilicity compared to the aminomethyl group, potentially leading to incomplete reactions.[10]

  • Side reactions: Competing reactions at the other nucleophilic sites can consume the starting material and reduce the yield of the desired product.

  • Suboptimal reaction conditions: The choice of solvent, base, temperature, and reaction time can significantly impact the yield.

Q5: How can I purify the functionalized products effectively?

Purification can be challenging due to the potential for multiple products with similar polarities.

  • Column chromatography: This is the most common method for separating isomers and byproducts. Careful selection of the stationary and mobile phases is crucial.

  • Crystallization: If the desired product is a solid, recrystallization can be an effective method for purification.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) may be necessary.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments.

Issue 1: My N-acylation reaction is giving a mixture of products.

Possible Cause: Lack of selectivity between the aminomethyl and the 2-amino groups. The aminomethyl group is generally more nucleophilic and will react faster, but reaction at the 2-amino position and di-acylation can occur.

Solutions:

  • Stoichiometry control: Use of 1 equivalent of the acylating agent may favor mono-acylation at the more reactive aminomethyl group.

  • Lower reaction temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance the kinetic selectivity for the more nucleophilic amine.

  • Protecting group strategy: For complete selectivity, protect the 2-amino group with a suitable protecting group (e.g., Boc) before performing the acylation on the aminomethyl group.

Issue 2: My N-alkylation reaction is resulting in poly-alkylation.

Possible Cause: The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to subsequent alkylation events.

Solutions:

  • Use a large excess of the amine: Using a significant excess of this compound can favor the mono-alkylation product.

  • Reductive amination: This is a milder and more controlled method for mono-alkylation. It involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent.

  • Protecting group: Protect one of the amino groups to prevent its reaction.

Issue 3: My sulfonylation reaction is not proceeding to completion.

Possible Cause: The 2-amino group has reduced nucleophilicity, and sulfonyl chlorides are generally less reactive than acyl chlorides.

Solutions:

  • Use a stronger base: A non-nucleophilic, strong base can help to deprotonate the amine and increase its reactivity.

  • Increase reaction temperature: Heating the reaction mixture may be necessary to drive the reaction to completion.

  • Use a more reactive sulfonating agent: Consider using a sulfonyl anhydride or a pre-activated sulfonating agent.

  • Catalyst: In some cases, a catalyst may be required to facilitate the reaction.

Experimental Protocols

The following are generalized protocols for common functionalization reactions. Note: These are starting points and may require optimization for your specific substrate and reagents.

Selective N-Boc Protection of the Aminomethyl Group
ParameterValue
Reagents This compound, Di-tert-butyl dicarbonate (Boc)₂O (1.0-1.2 eq.), Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2-1.5 eq.)
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction Time 2-12 hours
Work-up 1. Quench with water. 2. Extract with an organic solvent (e.g., DCM or Ethyl Acetate). 3. Wash the organic layer with brine. 4. Dry over anhydrous Na₂SO₄ or MgSO₄. 5. Concentrate under reduced pressure.
Purification Column chromatography on silica gel.
Typical Yield 70-90%
N-Acetylation of the Aminomethyl Group (assuming prior protection of the 2-amino group)
ParameterValue
Reagents N-Boc-4-(aminomethyl)pyridin-2-amine, Acetic anhydride (1.1-1.5 eq.) or Acetyl chloride (1.1-1.3 eq.), Pyridine or TEA (1.5-2.0 eq.)
Solvent DCM or THF
Temperature 0 °C to room temperature
Reaction Time 1-4 hours
Work-up 1. Quench with saturated aqueous NaHCO₃. 2. Extract with an organic solvent. 3. Wash the organic layer with water and brine. 4. Dry over anhydrous Na₂SO₄. 5. Concentrate under reduced pressure.
Purification Column chromatography on silica gel.
Typical Yield 80-95%
N-Sulfonylation of the 2-Amino Group (assuming prior protection of the aminomethyl group)
ParameterValue
Reagents N-Boc-4-(aminomethyl)pyridin-2-amine, Aryl/Alkyl sulfonyl chloride (1.1-1.3 eq.), Pyridine or a stronger non-nucleophilic base (e.g., DBU) (1.5-2.0 eq.)
Solvent Pyridine, DCM, or Acetonitrile
Temperature Room temperature to reflux
Reaction Time 4-24 hours
Work-up 1. Quench with water or dilute acid (if a non-basic workup is required). 2. Extract with an organic solvent. 3. Wash the organic layer with water and brine. 4. Dry over anhydrous Na₂SO₄. 5. Concentrate under reduced pressure.
Purification Column chromatography on silica gel or recrystallization.
Typical Yield 50-80%

Visualizations

Orthogonal_Protection_Strategy start This compound step1 Selective Boc protection (Boc)2O, TEA, DCM start->step1 protected1 N-Boc-(aminomethyl)- pyridin-2-amine step1->protected1 step2a Acylation (RCOCl, Pyridine) protected1->step2a step2b Fmoc protection (Fmoc-Cl, Base) protected1->step2b acylated Acylated at 2-amino step2a->acylated deprotect1 Deprotection TFA or HCl acylated->deprotect1 final1 Selectively acylated product deprotect1->final1 diprotected Di-protected amine step2b->diprotected deprotect2a Selective Fmoc deprotection (Piperidine/DMF) diprotected->deprotect2a boc_protected Boc-protected aminomethyl deprotect2a->boc_protected functionalize1 Functionalize 2-amino boc_protected->functionalize1 deprotect2b Boc deprotection (TFA or HCl) functionalize1->deprotect2b final2 Selectively functionalized product deprotect2b->final2

Caption: Orthogonal protection strategy for selective functionalization.

Troubleshooting_Workflow start Reaction Failure (Low yield/No product) check_reagents Are starting materials and reagents pure and dry? start->check_reagents check_conditions Are reaction conditions (temp, time, atm) correct? check_reagents->check_conditions Yes purify_reagents Purify/dry starting materials and reagents. check_reagents->purify_reagents No check_selectivity Is a mixture of products observed (TLC/LC-MS)? check_conditions->check_selectivity Yes optimize_conditions Optimize temperature, reaction time, or use inert atmosphere. check_conditions->optimize_conditions No use_protection Implement a protecting group strategy for selective functionalization. check_selectivity->use_protection Yes consult Consult literature for similar transformations. check_selectivity->consult No purify_reagents->start Retry optimize_conditions->start Retry use_protection->start Retry

References

Validation & Comparative

A Comparative Analysis of Aminopyridine Isomers in Synthesis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The three structural isomers of aminopyridine—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—are fundamental building blocks in organic synthesis and medicinal chemistry. Their utility arises from the presence of two nitrogen donor atoms: the endocyclic pyridine ring nitrogen and the exocyclic amino group.[1] The position of the amino group profoundly influences the electronic properties, basicity, and coordination behavior of these isomers, resulting in distinct performance characteristics in various applications. This guide provides a comparative study of these three isomers, summarizing key experimental data to aid researchers and drug development professionals in ligand selection and rational drug design.[1][2]

Physicochemical Properties: A Tale of Three Isomers

The location of the amino group on the pyridine ring dictates the electronic distribution and, consequently, the basicity of the isomers. Basicity, represented by the pKa of the conjugate acid, is a critical factor that influences ligand-metal bond strength and catalytic activity.[1]

Property2-Aminopyridine3-Aminopyridine4-Aminopyridine
Structure
CAS Number 504-29-0[3]462-08-8[4]504-24-5
Molar Mass (g·mol−1) 94.117[3]94.117[4]94.117
Melting Point (°C) 59-60[3]65[4]158
Boiling Point (°C) 210[3]248[4]273
pKa (conjugate acid) 6.86[1]5.98[1]9.17[1]
Solubility in water >100%[3]>1,000 g/L[4]Soluble

4-Aminopyridine is the most basic of the three isomers, which is attributed to the resonance stabilization of the pyridinium ion where the positive charge can be delocalized onto the exocyclic amino group.[1] Conversely, 3-aminopyridine is the least basic because the electron-donating effect of the amino group has a less pronounced impact on the pyridine nitrogen.[1] The basicity of 2-aminopyridine is intermediate, influenced by a combination of electronic and steric factors, including the potential for intramolecular hydrogen bonding.[1]

Synthesis of Aminopyridine Isomers

The synthetic routes to each isomer are distinct, reflecting their different chemical properties.

2-Aminopyridine: The most common method for the synthesis of 2-aminopyridine is the Chichibabin reaction, which involves the reaction of pyridine with sodium amide.[3][5] This reaction is a nucleophilic aromatic substitution that directly introduces an amino group at the 2-position of the pyridine ring.[5][6]

3-Aminopyridine: 3-Aminopyridine is typically prepared by the Hofmann rearrangement of nicotinamide with sodium hypobromite.[4][7] This reaction involves the conversion of an amide into a primary amine with one fewer carbon atom.

4-Aminopyridine: A common route to 4-aminopyridine involves a multi-step synthesis starting from pyridine-N-oxide. The N-oxide is nitrated to give 4-nitropyridine-N-oxide, which is then reduced to 4-aminopyridine.[8]

Synthesis_Workflow cluster_2AP 2-Aminopyridine Synthesis cluster_3AP 3-Aminopyridine Synthesis cluster_4AP 4-Aminopyridine Synthesis Pyridine Pyridine TwoAP 2-Aminopyridine Pyridine->TwoAP Chichibabin Reaction NaNH2 NaNH2 (Sodium Amide) NaNH2->TwoAP Nicotinamide Nicotinamide ThreeAP 3-Aminopyridine Nicotinamide->ThreeAP Hofmann Rearrangement NaOBr NaOBr (Sodium Hypobromite) NaOBr->ThreeAP PyridineNoxide Pyridine-N-oxide Nitration Nitration PyridineNoxide->Nitration FourNitroPyridineNoxide 4-Nitropyridine-N-oxide Nitration->FourNitroPyridineNoxide Reduction Reduction FourNitroPyridineNoxide->Reduction FourAP 4-Aminopyridine Reduction->FourAP

Caption: General synthetic workflows for aminopyridine isomers.

Experimental Protocols

Synthesis of 2-Aminopyridine via Chichibabin Reaction [5][6]

  • Materials: Pyridine, sodium amide (NaNH₂), toluene, ammonium chloride.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add sodium amide to dry toluene.

    • Heat the mixture to reflux (approximately 110 °C).

    • Slowly add pyridine to the refluxing mixture. The reaction is exothermic and will evolve hydrogen gas.

    • After the addition is complete, continue to heat the mixture at reflux for 4-6 hours.

    • Cool the reaction mixture to room temperature and cautiously add water to quench the unreacted sodium amide.

    • Separate the toluene layer and extract the aqueous layer with toluene.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • The crude 2-aminopyridine can be purified by distillation or recrystallization.

Synthesis of 3-Aminopyridine via Hofmann Rearrangement [4][9]

  • Materials: Nicotinamide, sodium hydroxide, bromine, water.

  • Procedure:

    • Prepare a solution of sodium hypobromite in situ by adding bromine to a cold (0-5 °C) aqueous solution of sodium hydroxide.

    • Add nicotinamide to the freshly prepared sodium hypobromite solution while maintaining the temperature below 10 °C.

    • Slowly warm the reaction mixture to 70-80 °C and maintain this temperature for about 1 hour.

    • Cool the mixture and extract the 3-aminopyridine with a suitable organic solvent (e.g., ether or chloroform).

    • Dry the organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure.

    • The crude product can be purified by crystallization.

Synthesis of 4-Aminopyridine via Reduction of 4-Nitropyridine-N-oxide [8]

  • Materials: 4-Nitropyridine-N-oxide, iron powder, acetic acid, water, sodium carbonate, ethyl acetate.

  • Procedure:

    • In a round-bottom flask, suspend 4-nitropyridine-N-oxide and iron powder in a mixture of acetic acid and water.

    • Heat the mixture at reflux for 2-3 hours.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium carbonate until the pH is basic.

    • Filter the mixture to remove the iron salts.

    • Extract the filtrate with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • The resulting 4-aminopyridine can be purified by recrystallization.

Comparative Reactivity and Applications in Drug Development

The differences in electronic properties among the isomers lead to varied reactivity and applications in drug development.

  • 2-Aminopyridine: The proximity of the amino group to the ring nitrogen allows 2-aminopyridine to act as a bidentate ligand, forming stable chelate complexes with metal ions.[1] This property is exploited in catalysis and coordination chemistry. In drug development, the 2-aminopyridine scaffold is present in several marketed drugs, including the anti-inflammatory drug piroxicam and the antihistamine tripelennamine.[3]

  • 3-Aminopyridine: As the least basic isomer, 3-aminopyridine is a weaker nucleophile. However, its derivatives are valuable in medicinal chemistry. For instance, it is a precursor for the synthesis of various biologically active compounds.[7]

  • 4-Aminopyridine: The high basicity of 4-aminopyridine makes it a strong nucleophile and a useful catalyst in organic synthesis. It is also a potassium channel blocker and is used clinically as the drug dalfampridine to improve walking in patients with multiple sclerosis.[10][11]

Reactivity_and_Applications cluster_isomers Aminopyridine Isomers cluster_reactivity Key Reactivity Characteristics cluster_applications Applications in Drug Development TwoAP 2-Aminopyridine Bidentate Bidentate Ligand TwoAP->Bidentate ThreeAP 3-Aminopyridine WeakNucleophile Weak Nucleophile ThreeAP->WeakNucleophile FourAP 4-Aminopyridine StrongNucleophile Strong Nucleophile Potassium Channel Blocker FourAP->StrongNucleophile Piroxicam Piroxicam (Anti-inflammatory) Bidentate->Piroxicam Tripelennamine Tripelennamine (Antihistamine) Bidentate->Tripelennamine BioactiveScaffold Scaffold for Bioactive Molecules WeakNucleophile->BioactiveScaffold Dalfampridine Dalfampridine (Multiple Sclerosis) StrongNucleophile->Dalfampridine

Caption: Relationship between isomer structure, reactivity, and drug applications.

Conclusion

The choice of aminopyridine isomer in synthesis and drug development is dictated by the desired electronic and steric properties. 2-Aminopyridine's ability to chelate makes it a valuable ligand, while the high basicity of 4-aminopyridine underpins its use as a catalyst and a therapeutic agent. 3-Aminopyridine, with its intermediate properties, serves as a versatile building block for a range of bioactive molecules. A thorough understanding of the unique characteristics of each isomer is crucial for researchers and scientists in the rational design of new synthetic methodologies and therapeutic agents.

References

A Comparative Guide to 4-(Aminomethyl)pyridin-2-amine Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-(aminomethyl)pyridin-2-amine derivatives as potent inhibitors of various key enzymes implicated in a range of diseases. The following sections present quantitative data on their inhibitory activities, detailed experimental protocols for their validation, and visual representations of key experimental workflows and signaling pathways to support researchers in their drug discovery and development endeavors.

Data Presentation: Inhibitory Activity of this compound Derivatives and Alternatives

The following tables summarize the inhibitory concentrations (IC50) of various this compound derivatives against their target enzymes, alongside data for well-established alternative inhibitors for comparative purposes.

Table 1: Inhibition of Copper-Containing Amine Oxidases (CAOs)

Compound ClassSpecific Derivative/InhibitorTarget EnzymeIC50 (µM)Reference
4-Aminomethylpyridine Derivatives Alkoxy derivatives (e.g., 1a-d)Benzylamine Oxidase, Semicarbazide-Sensitive Amine OxidaseAs low as 0.02[1][2]
Alkylthio derivatives (e.g., 2a,b)Benzylamine OxidaseSelective[1][2]
Alkylamino derivatives (e.g., 3a-e, 4a-j)Various CAOsPotent, nonselective[1][2]
Alternative Inhibitors β-Aminopropionitrile (BAPN)Lysyl Oxidase (LOX)6[3]
PhenylhydrazineVarious CAOsIrreversible[3]
SemicarbazideSemicarbazide-Sensitive Amine Oxidases (SSAOs)Potent[3]
2-HaloethylaminesVarious CAOsIrreversible[4]

Table 2: Inhibition of Lysyl Oxidase-Like 2 (LOXL2)

Compound ClassSpecific Derivative/InhibitorIC50 (nM)SelectivityReference
4-(Aminomethyl)pyridine Derivatives (2-chloropyridin-4-yl)methanamine126Selective for LOXL2 over LOX, MAO-A, MAO-B, and SSAO[5][6]
racemic-trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanonePotent, irreversibleHighly selective over LOX and other amine oxidases[7]
Alternative Inhibitors β-Aminopropionitrile (BAPN)Pan-LOX(L) inhibitorNon-selective[8]
Simtuzumab (antibody)-Selective for LOXL2[8]
PXS-515-Selective for LOXL2[9]

Table 3: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

Compound ClassSpecific Derivative/InhibitorIC50 (nM)Reference
Aminomethyl-pyridine Derivatives 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide10[10]
Alternative Inhibitors (Gliptins) Sitagliptin~19[11][12]
Vildagliptin-[11][12]
Saxagliptin-[11][12]
Linagliptin-[13]
Alogliptin-[13]

Table 4: Inhibition of Cholinesterases (AChE and BChE)

Compound ClassSpecific Derivative/InhibitorTarget EnzymeIC50 (µM)Reference
Pyridine Derivatives Carbamate 8human Acetylcholinesterase (hAChE)0.153[14]
Carbamate 11human Butyrylcholinesterase (hBChE)0.828[14]
Alternative Inhibitors DonepezilAcetylcholinesterase (AChE)Potent[15][16]
RivastigmineAChE and BChE-[17]
GalantamineAChE-[17]

Experimental Protocols

This section provides detailed methodologies for the key enzyme inhibition assays cited in this guide.

Copper-Containing Amine Oxidase (CAO) and Lysyl Oxidase-Like 2 (LOXL2) Inhibition Assay (Peroxidase-Coupled Assay)

This spectrophotometric assay is suitable for measuring the activity of various amine oxidases by detecting the production of hydrogen peroxide.

Materials:

  • Purified recombinant CAO or LOXL2 enzyme

  • Amine substrate (e.g., benzylamine for CAOs, or a specific substrate for LOXL2)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or a similar peroxidase substrate)

  • Assay buffer (e.g., 50 mM sodium borate buffer, pH 8.2)

  • Test compounds (this compound derivatives and controls) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 498 nm.[18]

Procedure:

  • Prepare Reagents: Prepare working solutions of the enzyme, substrate, HRP, and Amplex® Red in the assay buffer.

  • Plate Setup:

    • Blank: Assay buffer.

    • Negative Control (No Inhibitor): Enzyme, substrate, HRP, Amplex® Red, and solvent vehicle.

    • Test Wells: Enzyme, substrate, HRP, Amplex® Red, and serially diluted test compounds.

  • Assay Reaction:

    • Add the enzyme solution to the wells of the microplate.

    • Add the test compounds or solvent vehicle and incubate for a defined pre-incubation period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding a mixture of the substrate, HRP, and Amplex® Red.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 498 nm over time using the microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay (Fluorometric Assay)

This assay measures the inhibition of DPP-4 activity using a fluorogenic substrate.

Materials:

  • Purified recombinant human DPP-4 enzyme

  • Fluorogenic substrate: H-Gly-Pro-AMC (amino methyl coumarin)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compounds (this compound derivatives and controls) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Microplate reader capable of measuring fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

Procedure:

  • Prepare Reagents: Prepare working solutions of the DPP-4 enzyme and the H-Gly-Pro-AMC substrate in the assay buffer.

  • Plate Setup:

    • Blank: Assay buffer and substrate.

    • Negative Control (No Inhibitor): Enzyme, substrate, and solvent vehicle.

    • Test Wells: Enzyme, substrate, and serially diluted test compounds.

  • Assay Reaction:

    • Add the enzyme solution to the wells of the microplate.

    • Add the test compounds or solvent vehicle and incubate for a defined pre-incubation period (e.g., 10-15 minutes) at room temperature.

    • Initiate the reaction by adding the H-Gly-Pro-AMC substrate.

  • Data Acquisition: Measure the increase in fluorescence intensity over time using the microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence vs. time curves.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[19]

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for determining acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.[20][21]

Materials:

  • Purified AChE (from electric eel or human recombinant) or BChE (from equine serum or human recombinant)

  • Substrate: Acetylthiocholine iodide (ATCI) for AChE or Butyrylthiocholine iodide (BTCI) for BChE

  • Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

  • Test compounds (this compound derivatives and controls) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm.[22]

Procedure:

  • Prepare Reagents: Prepare working solutions of the enzyme, substrate, and DTNB in the assay buffer.

  • Plate Setup:

    • Blank: Assay buffer, substrate, and DTNB.

    • Negative Control (No Inhibitor): Enzyme, substrate, DTNB, and solvent vehicle.

    • Test Wells: Enzyme, substrate, DTNB, and serially diluted test compounds.

  • Assay Reaction:

    • Add the assay buffer, DTNB, and the enzyme solution to the wells of the microplate.

    • Add the test compounds or solvent vehicle and incubate for a defined pre-incubation period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[22]

    • Initiate the reaction by adding the substrate (ATCI or BTCI).

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 412 nm over time using the microplate reader.[22]

  • Data Analysis:

    • Calculate the reaction rates from the linear portion of the absorbance vs. time curves.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[22]

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and a conceptual signaling pathway relevant to the validation of enzyme inhibitors.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Enzyme, Substrate, Buffers) plate_setup Microplate Setup (Controls & Test Samples) reagent_prep->plate_setup compound_prep Test Compound Preparation (Serial Dilutions) compound_prep->plate_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->pre_incubation reaction_init Reaction Initiation (Substrate Addition) pre_incubation->reaction_init data_acq Data Acquisition (Spectrophotometry/Fluorometry) reaction_init->data_acq rate_calc Calculate Reaction Rates data_acq->rate_calc inhibition_calc Calculate % Inhibition rate_calc->inhibition_calc ic50_calc IC50 Determination (Dose-Response Curve) inhibition_calc->ic50_calc

Caption: General workflow for an in vitro enzyme inhibition assay.

LOXL2_Signaling_Pathway LOXL2 LOXL2 Aldehyde Reactive Aldehydes LOXL2->Aldehyde Catalyzes Oxidative Deamination Collagen_Elastin Collagen & Elastin (with Lysine Residues) Collagen_Elastin->LOXL2 Substrate Crosslinking Collagen & Elastin Cross-linking Aldehyde->Crosslinking ECM_Stiffening ECM Stiffening & Remodeling Crosslinking->ECM_Stiffening Fibrosis_Metastasis Fibrosis & Tumor Metastasis ECM_Stiffening->Fibrosis_Metastasis Inhibitor This compound Derivative Inhibitor->LOXL2 Inhibits

Caption: Simplified signaling pathway of LOXL2 in fibrosis and metastasis.

References

A Comparative Guide to Linker Performance in MOF Synthesis: 4-(Aminomethyl)pyridin-2-amine vs. Benchmark Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rational design of Metal-Organic Frameworks (MOFs) is crucial for tailoring their properties to specific applications, from drug delivery to catalysis. The choice of the organic linker is a key determinant of the final framework's structure, porosity, stability, and functionality. This guide provides a comparative analysis of 4-(aminomethyl)pyridin-2-amine as a linker in the synthesis of coordination polymers, a class of materials closely related to MOFs, and contrasts it with well-established benchmark linkers used in the synthesis of highly functional MOFs.

While direct comparative performance data for MOFs synthesized with this compound is limited in the current literature, this guide leverages available structural studies and compares them against the extensive data available for benchmark MOFs, namely those constructed with 2-aminoterephthalic acid (ata) and 2-methylimidazole, which form the highly stable UiO-66-NH₂ and ZIF-8 frameworks, respectively.

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data for coordination polymers synthesized with 4-(aminomethyl)pyridine (amp) and the benchmark MOFs, UiO-66-NH₂ and ZIF-8. This comparison highlights the differences in their structural features and performance metrics such as surface area and porosity.

Table 1: Structural Comparison of Coordination Polymers and MOFs

Feature[Ag(4-amp)]X ComplexesUiO-66-NH₂ZIF-8
Metal Ion Ag(I)Zr(IV)Zn(II)
Linker 4-(aminomethyl)pyridine2-aminoterephthalic acid2-methylimidazole
Dimensionality 1D and 2D polymers[1]3D framework3D framework
Coordination Linear or sheet-like structures formed through Ag-N bonds.[1]Zr₆O₄(OH)₄ clusters connected to 12 linkers.Tetrahedral Zn(II) ions bridged by imidazolate linkers.[2]
Key Structural Motif Varies with ligand-to-metal ratio and counter-anion (linear chains, boxes, sheets).[1]Face-centered cubic (fcu) topology.Sodalite (SOD) topology.[2]

Table 2: Performance Metrics of Benchmark MOFs

MOF NameLinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)Key Applications
UiO-66-NH₂ 2-aminoterephthalic acid~1200[3]~0.5~400[4]Gas storage, catalysis, drug delivery.[3][5]
ZIF-8 2-methylimidazole~1947[2]0.663[2]~550[2]Gas separation, catalysis, drug delivery.[2][6][7][8]

Experimental Protocols

Detailed methodologies for the synthesis of the discussed coordination polymers and MOFs are provided below to ensure reproducibility.

Protocol 1: Synthesis of [Ag(4-amp)]X Coordination Polymers

This protocol is adapted from the synthesis of silver(I) coordination polymers with 4-(aminomethyl)pyridine (4-amp).[1]

Materials:

  • Silver(I) salts (e.g., AgOTf, Ag(tfa), AgBF₄)

  • 4-(aminomethyl)pyridine (4-amp)

  • Solvent (e.g., Methanol/Acetonitrile mixture)

Procedure:

  • Preparation of Solutions: Prepare separate solutions of the silver(I) salt and 4-(aminomethyl)pyridine in the chosen solvent system. The molar ratio of ligand to metal is critical and is typically varied (e.g., 1:1 or 2:1) to obtain different structural motifs.[1]

  • Reaction: Combine the solutions at room temperature. The reaction mixture is typically stirred for a short period.

  • Crystallization: Allow the resulting solution to stand undisturbed for slow evaporation at room temperature. Crystalline products are typically formed over a period of several days.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and air-dry.

Protocol 2: Synthesis of UiO-66-NH₂

This protocol describes a common solvothermal synthesis method for UiO-66-NH₂.[3]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2-aminoterephthalic acid (H₂BDC-NH₂)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Solution Preparation: Dissolve Zirconium(IV) chloride and 2-aminoterephthalic acid in N,N-dimethylformamide (DMF) in a Teflon-lined stainless-steel autoclave.

  • Solvothermal Reaction: Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).[3]

  • Cooling and Washing: After the reaction, allow the autoclave to cool to room temperature. The resulting solid product is collected and repeatedly washed with fresh DMF and then ethanol to remove unreacted precursors and solvent molecules.

  • Activation: The purified product is dried under vacuum at an elevated temperature to remove residual solvent from the pores.

Protocol 3: Synthesis of ZIF-8

This protocol outlines a typical room temperature synthesis of ZIF-8.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2-methylimidazole (Hmim)

  • Methanol

Procedure:

  • Solution Preparation: Prepare two separate solutions: one of zinc nitrate hexahydrate in methanol and another of 2-methylimidazole in methanol.

  • Mixing: Rapidly pour the zinc nitrate solution into the 2-methylimidazole solution under vigorous stirring. A white precipitate will form immediately.

  • Aging: Continue stirring the mixture at room temperature for a specified time (e.g., 1 hour).

  • Isolation and Washing: Collect the white solid by centrifugation or filtration. Wash the product repeatedly with fresh methanol to remove any unreacted starting materials.

  • Drying: Dry the final product under vacuum.

Mandatory Visualizations

The following diagrams illustrate the logical relationships and experimental workflows discussed in this guide.

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Metal Salt Metal Salt Reaction Reaction Metal Salt->Reaction Organic Linker Organic Linker Organic Linker->Reaction Solvent Solvent Solvent->Reaction MOF Product MOF Product Reaction->MOF Product Crystallization PXRD PXRD Performance Evaluation Performance Evaluation PXRD->Performance Evaluation TGA TGA TGA->Performance Evaluation BET Analysis BET Analysis BET Analysis->Performance Evaluation MOF Product->PXRD Structural Analysis MOF Product->TGA Thermal Stability MOF Product->BET Analysis Porosity

Caption: General experimental workflow for MOF synthesis and characterization.

Linker_Comparison_Logic cluster_linkers Linker Selection cluster_properties Resulting MOF Properties cluster_performance Application Performance This compound This compound Structure & Topology Structure & Topology This compound->Structure & Topology Influences 2-Aminoterephthalic acid 2-Aminoterephthalic acid 2-Aminoterephthalic acid->Structure & Topology Influences 2-Methylimidazole 2-Methylimidazole 2-Methylimidazole->Structure & Topology Influences Porosity & Surface Area Porosity & Surface Area Structure & Topology->Porosity & Surface Area Stability (Thermal/Chemical) Stability (Thermal/Chemical) Structure & Topology->Stability (Thermal/Chemical) Functionality Functionality Structure & Topology->Functionality Gas Storage & Separation Gas Storage & Separation Porosity & Surface Area->Gas Storage & Separation Catalysis Catalysis Stability (Thermal/Chemical)->Catalysis Functionality->Catalysis Drug Delivery Drug Delivery Functionality->Drug Delivery

Caption: Logical relationship between linker choice and MOF properties/performance.

References

Comparative Efficacy of 2-Amino-4-methylpyridine Analogs as iNOS Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 2-amino-4-methylpyridine analogs as inhibitors of inducible nitric oxide synthase (iNOS). The overexpression of iNOS is a key factor in the pathophysiology of various inflammatory diseases, making it a significant target for therapeutic intervention.

This document summarizes quantitative biological data for a series of 6-substituted 2-amino-4-methylpyridine analogs, details the experimental protocols for assessing their inhibitory activity, and visualizes the relevant biological pathways and experimental workflows to support further research and development in this area.

Comparative Biological Activity of 2-Amino-4-methylpyridine Analogs

A series of 6-substituted 2-amino-4-methylpyridine analogs were synthesized and evaluated for their ability to inhibit iNOS. The inhibitory potency, expressed as the half-maximal inhibitory concentration (IC50), is a key metric for comparing the efficacy of these compounds. The data reveals that the nature of the substituent at the 6-position of the pyridine ring significantly influences the inhibitory activity against iNOS, as well as selectivity over endothelial NOS (eNOS) and neuronal NOS (nNOS).

Compound Number6-SubstituentiNOS IC50 (nM)eNOS IC50 (nM)nNOS IC50 (nM)
1 -H28--
2 -CH(CH₃)₂193>100004800
9 -CH₂CH₂F224>100005600
11 -CH=CH₂282>100008900
16 -CH(OH)CH₃>10000>10000>10000
18 -CH₂CH₂CH₂F752200780
20 -(CH₂)₃CH₂F21148001800
24 -C(CH₃)=CH₂1800>10000>10000

Data extracted from a study on the design and synthesis of 2-amino-4-methylpyridine analogues as iNOS inhibitors.[1]

Key Observations:

  • The unsubstituted analog 1 shows good potency.[1]

  • Introduction of a fluorine atom in the side chain, as seen in compounds 9 , 18 , and 20 , is well-tolerated and results in potent iNOS inhibitors.[1]

  • Compound 18 , with a 3-fluoropropyl substituent, was identified as the most potent inhibitor in this series with an IC50 of 75 nM for iNOS.[1]

  • The presence of a hydroxyl group (16 ) or a methyl group on the double bond (24 ) leads to a significant decrease in inhibitory activity, suggesting that steric hindrance and electronic effects at the 6-position are critical for potency.[1]

  • Several of the potent iNOS inhibitors, such as 18 , also demonstrate considerable selectivity over eNOS and nNOS.[1]

Experimental Protocols

General Synthesis of 6-Substituted 2-Amino-4-methylpyridine Analogs

The synthesis of the 2-amino-4-methylpyridine analogs generally begins with a key intermediate, which is then modified at the 6-position. The amino group is often protected during these modifications and deprotected in the final step.

A 2-Amino-4-methylpyridine B Protection of Amino Group (e.g., with 2,5-dimethylpyrrole) A->B C Protected 2-Amino-4-methylpyridine B->C D Lithiation at 6-position C->D E Reaction with Electrophile (e.g., Aldehyde, Alkyl halide) D->E F 6-Substituted Protected Analog E->F G Deprotection (e.g., with hydroxylamine hydrochloride) F->G H Final 6-Substituted 2-Amino-4-methylpyridine Analog G->H

Caption: Generalized synthetic workflow for 6-substituted 2-amino-4-methylpyridine analogs.

In Vitro iNOS Inhibition Assay

The inhibitory activity of the 2-amino-4-methylpyridine analogs on iNOS can be determined by measuring the conversion of L-[¹⁴C]arginine to L-[¹⁴C]citrulline or by quantifying the production of nitric oxide (NO) using the Griess assay.

Method 1: Radiometric Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, NADPH, (6R)-5,6,7,8-tetrahydro-L-biopterin (H4B), calmodulin, EGTA, and recombinant human iNOS enzyme.

  • Compound Incubation: Add the test compounds (2-amino-4-methylpyridine analogs) at various concentrations to the reaction mixture.

  • Reaction Initiation: Initiate the reaction by adding L-[¹⁴C]arginine.

  • Incubation: Incubate the mixture for a specified time at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing Dowex AG 50W-X8 resin (Na⁺ form).

  • Separation: The resin binds to the unreacted L-[¹⁴C]arginine. Centrifuge the mixture to pellet the resin.

  • Quantification: Transfer an aliquot of the supernatant, containing the L-[¹⁴C]citrulline, to a scintillation vial with a scintillation cocktail.

  • Measurement: Quantify the amount of L-[¹⁴C]citrulline using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Method 2: Griess Assay for Nitrite Determination in Cell Culture

This method is used to assess the inhibitory effect of the compounds on iNOS activity in a cellular context.

  • Cell Culture: Plate a suitable cell line (e.g., RAW 264.7 murine macrophages) in a 96-well plate and allow them to adhere.

  • iNOS Induction: Induce iNOS expression by treating the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

  • Compound Treatment: Simultaneously treat the cells with various concentrations of the 2-amino-4-methylpyridine analogs.

  • Incubation: Incubate the cells for a sufficient period to allow for NO production.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction:

    • Add Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to the supernatant.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance of the resulting azo dye at approximately 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve of known sodium nitrite concentrations.

  • Data Analysis: Calculate the percentage of inhibition of NO production for each compound concentration and determine the IC50 value.

Signaling Pathway and Experimental Workflow

Inducible Nitric Oxide Synthase (iNOS) Signaling Pathway

The expression of iNOS is induced by pro-inflammatory stimuli such as cytokines and bacterial endotoxins. Once expressed, iNOS produces large amounts of nitric oxide (NO) from the amino acid L-arginine. This high level of NO is a key component of the inflammatory response and can have both protective and pathological effects. The 2-amino-4-methylpyridine analogs act by directly inhibiting the enzymatic activity of iNOS, thereby reducing the production of NO.

cluster_0 Cell A Pro-inflammatory Stimuli (e.g., LPS, IFN-γ) B Signaling Cascades (e.g., NF-κB, JAK-STAT) A->B C iNOS Gene Transcription B->C D iNOS mRNA C->D E iNOS Protein (Enzyme) D->E G Nitric Oxide (NO) + L-Citrulline E->G F L-Arginine F->E H Inflammatory Response G->H I 2-Amino-4-methylpyridine Analogs I->E Inhibition

Caption: The iNOS signaling pathway and the point of intervention for 2-amino-4-methylpyridine analogs.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing novel iNOS inhibitors from a library of 2-amino-4-methylpyridine analogs follows a structured workflow, from initial screening to the determination of potency.

A Compound Library (2-Amino-4-methylpyridine Analogs) B Primary Screening (Single High Concentration) A->B C Identify 'Hits' (Compounds with >50% Inhibition) B->C D Dose-Response Assay (Multiple Concentrations) C->D E Determine IC50 Values D->E F Selectivity Assays (eNOS, nNOS) E->F G Identify Potent and Selective Lead Compounds F->G

Caption: A typical experimental workflow for the screening and characterization of iNOS inhibitors.

References

A Comparative Guide to the Reactivity of 4-(Aminomethyl)pyridin-2-amine and Other Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-(Aminomethyl)pyridin-2-amine with other key pyridine derivatives. Understanding the nuanced reactivity of this compound is crucial for its application in medicinal chemistry and materials science. This document summarizes key quantitative data, provides detailed experimental protocols for relevant reactions, and visualizes important chemical principles.

Introduction to Pyridine Reactivity

Pyridine, a heterocyclic aromatic organic compound, is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other functional materials.[1] Its reactivity is dictated by the electronegative nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution compared to benzene, directing incoming electrophiles to the 3-position.[1][2][3] Conversely, the electron-deficient nature of the ring, particularly at the 2- and 4-positions, makes it susceptible to nucleophilic attack.[2][4]

The introduction of substituents onto the pyridine ring significantly modulates its electronic properties and, consequently, its reactivity. Electron-donating groups (EDGs) increase the electron density of the ring, enhancing its reactivity towards electrophiles and increasing the basicity of the nitrogen atom. Conversely, electron-withdrawing groups (EWGs) have the opposite effect.[5][6]

This guide focuses on this compound, a disubstituted pyridine with both an amino group (a strong EDG) and an aminomethyl group. We will compare its reactivity to parent pyridine and monosubstituted pyridines to elucidate the combined electronic effects of its substituents.

Basicity and pKa Values

The basicity of a pyridine derivative, quantified by the pKa of its conjugate acid, is a fundamental indicator of its reactivity, particularly in acid-catalyzed reactions. A higher pKa value corresponds to a stronger base.[7] The table below summarizes the pKa values for this compound and related compounds.

CompoundpKa of Conjugate Acid
Pyridine5.23[1][8]
2-Aminopyridine6.86[9][10]
4-Aminopyridine9.17[10]
4-(Aminomethyl)pyridineNot available in search results
This compoundNot available in search results

Reactivity in Electrophilic Aromatic Substitution

As previously mentioned, the pyridine ring is generally deactivated towards electrophilic aromatic substitution.[1][12] However, the presence of activating groups like the amino group can facilitate these reactions. For 2-aminopyridine, electrophilic substitution is known to occur, with the position of substitution being influenced by the reaction conditions.[13]

Experimental Protocol: Ortho-lithiation of Aminopyridines

A powerful method for the functionalization of pyridine rings is directed ortho-metalation, which is a type of electrophilic substitution. The following is a general protocol for the ortho-lithiation of pivaloylamino-protected pyridines, which can be adapted for derivatives of this compound after appropriate protection of the amino groups.[14]

Materials:

  • Pivaloylamino-protected pyridine derivative

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., dimethyl disulfide)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Dry ice/acetone bath

Procedure:

  • Dissolve the pivaloylamino-protected pyridine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexanes dropwise to the reaction mixture. The reaction is typically complete within minutes after the addition.[14]

  • Add the desired electrophile to the solution and allow the reaction to proceed at -78 °C for a specified time.

  • Quench the reaction by adding a suitable quenching solution.

  • Allow the mixture to warm to room temperature, and then extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography.

Logical Relationship of Ortho-lithiation

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Protected_Pyridine Pivaloylamino-protected Pyridine Derivative Lithiate_Intermediate Ortho-lithiated Pyridine Intermediate Protected_Pyridine->Lithiate_Intermediate Proton Abstraction nBuLi n-Butyllithium (n-BuLi) nBuLi->Lithiate_Intermediate Substituted_Pyridine Substituted Pyridine Product Lithiate_Intermediate->Substituted_Pyridine Nucleophilic Attack Electrophile Electrophile (E+) Electrophile->Substituted_Pyridine

Caption: Directed ortho-lithiation of a protected aminopyridine.

Reactivity in Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring at the 2- and 4-positions makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present at these positions.[4][15] The presence of an amino group at the 2-position, as in this compound, would generally be expected to be a poor leaving group. However, innovative catalytic methods are being developed to facilitate the amination of aminopyridines.[16][17]

Experimental Workflow: Catalytic Nucleophilic Aromatic Substitution Amination

The following workflow describes a general approach for the ruthenium-catalyzed substitution of 2-aminopyridines with amines.[17]

G Start Start: Mix Reactants Reactants 2-Aminopyridine Derivative + Amine Nucleophile + Ru(II) Catalyst Start->Reactants Heating Heat Reaction Mixture (e.g., 120-160 °C) Reactants->Heating Monitoring Monitor Reaction Progress (e.g., by TLC or LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Product Isolated Product: Substituted 2-Aminopyridine Purification->Product

Caption: Workflow for catalytic amination of 2-aminopyridines.

Conclusion

This compound presents a unique reactivity profile due to the interplay of its two functional groups. The 2-amino group acts as a strong electron-donating group, increasing the basicity and activating the ring towards electrophilic substitution. The 4-aminomethyl group, while less activating than a primary amino group, also contributes to the electron density of the ring through an inductive effect.

For a more comprehensive understanding, further experimental studies are required to determine the precise pKa of this compound and to quantitatively compare its reactivity in a range of electrophilic and nucleophilic substitution reactions against other pyridine derivatives under standardized conditions. The protocols and principles outlined in this guide provide a solid foundation for such investigations. Researchers are encouraged to consider the protecting group strategies and catalytic methods described herein when designing synthetic routes involving this versatile building block.

References

A Comparative Guide to Ligands in Catalysis: 4-(Aminomethyl)pyridin-2-amine versus Bipyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical step in designing efficient catalytic systems. This guide provides a detailed comparison of the well-established bipyridine ligands with the less-explored 4-(aminomethyl)pyridin-2-amine, offering insights into their structural and potential catalytic differences. While bipyridines have a long and storied history in catalysis, this guide explores the theoretical potential of this compound as a ligand, based on its structural attributes, in the absence of extensive experimental data on its catalytic applications.

Introduction to the Ligands

Bipyridines, particularly 2,2'-bipyridine, are a class of aromatic N-heterocyclic ligands that have been a cornerstone of coordination chemistry and catalysis for over a century.[1] Their rigid, planar structure and ability to form stable five-membered chelate rings with a wide range of transition metals make them highly effective in numerous catalytic transformations.[2][3] The electronic properties of bipyridine ligands can be readily tuned by introducing substituents on the pyridine rings, allowing for the fine-tuning of catalytic activity.[4]

In contrast, this compound is a less-common pyridine derivative with two distinct nitrogen donor atoms: an sp²-hybridized nitrogen within the pyridine ring and an sp³-hybridized nitrogen in the aminomethyl group. This structural difference imparts greater flexibility compared to the rigid bipyridine scaffold. While its primary applications to date have been in fields such as flame retardants, its potential as a bidentate ligand in catalysis warrants exploration.

Structural and Coordination Chemistry Comparison

The fundamental difference between 2,2'-bipyridine and this compound lies in their coordination modes and the resulting complex geometry.

Bipyridine ligands typically act as bidentate chelating agents, forming a stable five-membered ring with a metal center.[5] This rigid chelation influences the geometry of the resulting complex, which can be crucial for stereoselectivity in asymmetric catalysis.[4] The electronic communication between the two pyridine rings through the C-C bond also plays a significant role in the electronic properties of the metal complex.[6]

This compound , on the other hand, would form a six-membered chelate ring upon coordination to a metal center through the pyridine nitrogen and the aminomethyl nitrogen. This larger and more flexible chelate ring can lead to different bite angles and coordination geometries compared to bipyridine complexes. The lack of conjugation between the two nitrogen donors will also result in different electronic properties at the metal center.

Caption: Structural comparison of 2,2'-bipyridine and this compound.

Catalytic Performance: A Tale of the Established and the Potential

Due to the extensive body of research on bipyridine ligands, their performance in various catalytic reactions is well-documented. In contrast, the catalytic applications of this compound are not yet reported in the literature. Therefore, this section will summarize the established performance of bipyridines and offer a prospective analysis of the potential catalytic behavior of this compound based on its structural features.

Bipyridine Ligands in Catalysis

Bipyridine ligands are ubiquitous in transition metal catalysis, with notable applications in cross-coupling reactions, asymmetric catalysis, and CO₂ reduction.

Cross-Coupling Reactions: Nickel-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation, often rely on bipyridine ligands.[4] The steric and electronic properties of substituted bipyridines can be fine-tuned to optimize reaction yields and selectivity.

Table 1: Performance of Substituted Bipyridine Ligands in Ni-Catalyzed Cross-Electrophile Coupling

Ligand (6,6'-substituent on 4,4'-di-tert-butyl-2,2'-bipyridine)Yield (%)[4]
H95
Methyl92
Isopropyl75
Phenyl68

Asymmetric Catalysis: Chiral bipyridine ligands are instrumental in enantioselective catalysis. The introduction of chiral moieties can create a chiral pocket around the metal center, leading to high enantiomeric excesses in various reactions.[7]

CO₂ Reduction: Rhenium and other transition metal complexes with bipyridine ligands are effective electrocatalysts and photocatalysts for the reduction of carbon dioxide to carbon monoxide or other valuable products.[8] The redox-non-innocent nature of the bipyridine ligand can play a crucial role in the catalytic cycle.[5]

Potential Catalytic Profile of this compound

While experimental data is lacking, the structural features of this compound suggest several potential areas of catalytic application:

  • Transfer Hydrogenation: The presence of a primary amine and a pyridine nitrogen makes it a potential ligand for ruthenium-catalyzed transfer hydrogenation of ketones, analogous to complexes with 2-(aminomethyl)pyridine.[9] The N-H bond of the coordinated amine could participate in the catalytic cycle.

  • Reactions Requiring Ligand Flexibility: The flexible six-membered chelate ring could be advantageous in reactions where ligand dissociation or geometric rearrangement is a key step in the catalytic cycle.

  • Cooperative Catalysis: The primary amine group could potentially act as a secondary coordination site or a proton shuttle, leading to cooperative catalytic effects.

Experimental Protocols

Detailed experimental protocols are provided for the synthesis of a representative bipyridine ligand and a common catalytic reaction where it is employed. A hypothetical synthesis for this compound is also presented based on general synthetic methods.

Synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine

Materials: 4-tert-butylpyridine, Raney Nickel, Toluene.

Procedure:

  • A mixture of 4-tert-butylpyridine (10.0 g, 74.0 mmol) and Raney Nickel (2.0 g) in toluene (50 mL) is heated to reflux for 48 hours under a nitrogen atmosphere.

  • The reaction mixture is cooled to room temperature and filtered to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4,4'-di-tert-butyl-2,2'-bipyridine as a white solid.

General Protocol for Ni-Catalyzed Cross-Electrophile Coupling

Materials: (2,2'-Bipyridine)nickel(II) dichloride, substituted bipyridine ligand (if not pre-complexed), zinc dust, aryl halide, alkyl halide, anhydrous DMF.[4]

Procedure:

  • In a nitrogen-filled glovebox, a reaction vial is charged with (2,2'-Bipyridine)nickel(II) dichloride (5 mol%), the substituted bipyridine ligand (5.5 mol%), and zinc dust (1.5 equivalents).

  • The aryl halide (1.0 equivalent) and the alkyl halide (1.2 equivalents) are added, followed by anhydrous DMF.

  • The vial is sealed, and the reaction mixture is stirred at room temperature for 12-24 hours.

  • Upon completion (monitored by TLC or GC), the reaction is quenched by the addition of 1 M HCl.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • The crude product is purified by column chromatography.

Hypothetical Synthesis of this compound

Materials: 2-Amino-4-cyanopyridine, Raney Nickel, Methanol, Ammonia.

Procedure:

  • A solution of 2-amino-4-cyanopyridine in methanol saturated with ammonia is prepared.

  • Raney Nickel is added to the solution.

  • The mixture is hydrogenated in a Parr apparatus under hydrogen pressure at room temperature.

  • After the reaction is complete, the catalyst is filtered off.

  • The solvent is removed under reduced pressure to yield this compound.

Signaling Pathways and Experimental Workflows

G General Catalytic Cycle for Cross-Coupling A [L-M(0)] Active Catalyst B Oxidative Addition [L-M(II)-R1(X)] A->B R1-X C Transmetalation [L-M(II)-R1(R2)] B->C R2-M' D Reductive Elimination [L-M(0)] + R1-R2 C->D D->A Product Release

Caption: A simplified catalytic cycle for a generic cross-coupling reaction.

G Ligand Synthesis Workflow Start Starting Materials Reaction Reaction (e.g., Coupling, Reduction) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final Pure Ligand Characterization->Final

Caption: A general workflow for the synthesis and purification of a ligand.

Conclusion

Bipyridine ligands are a well-entrenched and versatile class of ligands in catalysis, with a vast body of literature supporting their efficacy in a wide range of transformations. Their rigid structure and tunable electronic properties offer a high degree of control over catalytic processes. While this compound remains a largely unexplored ligand in the realm of catalysis, its unique structural features, including a flexible six-membered chelate ring and a reactive primary amine group, suggest that it could offer novel reactivity and catalytic applications. Further experimental investigation into the coordination chemistry and catalytic activity of this compound is warranted to unlock its potential and provide a direct comparison with the established performance of bipyridine ligands.

References

comparative spectroscopic analysis of 4-(Aminomethyl)pyridin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Spectroscopic Guide to 4-(Aminomethyl)pyridin-2-amine Derivatives for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of this compound derivatives. The data presented is crucial for researchers and scientists involved in the synthesis, characterization, and application of these compounds in drug discovery and development. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Fluorescence, and Infrared (IR) spectroscopy, provides detailed experimental protocols, and visualizes a relevant biological signaling pathway.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic parameters for a selection of this compound derivatives and related compounds to provide a comparative overview. Due to the limited availability of a comprehensive dataset for a homologous series, data from structurally similar aminopyridines are included as representative examples.

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical structure of molecules. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of this compound and Related Derivatives

Compound/DerivativeSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)Reference
4-(Aminomethyl)pyridine DMSO-d₆8.60 (d), 7.41 (d), 3.83 (s), 2.39 (br s)Not explicitly provided[1]
CDCl₃8.54 (d), 7.25 (d), 3.90 (s), 1.52 (br s)Not explicitly provided[1]
2-Amino-4-methylpyridine CDCl₃7.81 (d), 6.37 (d), 6.20 (s), 4.68 (br s, NH₂), 2.16 (s, CH₃)Not explicitly provided[2]
N-(Pyridin-2-ylmethyl)pyrazine-2-carboxamide DMSO-d₆9.50 (t), 9.23 (d), 8.91 (d), 8.78 (dd), 8.53 (ddd), 7.76 (td), 7.35 (d), 7.28 (dd), 4.64 (d)Not explicitly provided[3]

Note: 'd' denotes a doublet, 't' a triplet, 'dd' a doublet of doublets, 'ddd' a doublet of doublet of doublets, 'td' a triplet of doublets, 'm' a multiplet, 's' a singlet, and 'br s' a broad singlet.

Fluorescence Spectroscopy Data

Fluorescence spectroscopy provides insights into the electronic structure and environment of molecules. Key parameters include the maximum absorption wavelength (λ_abs), maximum emission wavelength (λ_em), and fluorescence quantum yield (Φ_F).

Table 2: Fluorescence Spectroscopic Data of Substituted 2-Aminopyridine Derivatives in Ethanol

Derivative Substituentsλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Reference
2-(tert-butylamino)-6-phenyl-3,4-dicarboxylate2704800.34[4]
2-(benzylamino)-6-phenyl-3,4-dicarboxylate2704800.44[4]
2-(cyclohexylamino)-6-phenyl-3,4-dicarboxylate2704800.31[4]
2-(cyclohexylamino)-6-(4-azidophenyl)-3,4-dicarboxylate2704800.03[4]
2-(cyclohexylamino)-6-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)-3,4-dicarboxylate2554800.35[4]
Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify functional groups within a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

Functional GroupAbsorption Range (cm⁻¹)Vibration TypeReference
N-H (amine)3400-3250Stretch (primary amines show two bands)[5]
C-H (aromatic)3100-3000Stretch[5]
C-H (aliphatic)2960-2850Stretch[5]
N-H (amine)1650-1580Bend (primary amines)[5]
C=C, C=N (pyridine ring)1600-1450Stretch[5]
C-N (aromatic amine)1335-1250Stretch[5]
C-N (aliphatic amine)1250-1020Stretch[5]

Experimental Protocols

This section details the methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure and connectivity of atoms.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Ensure the solution is homogeneous.

Data Acquisition for ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

Data Acquisition for ¹³C NMR:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Typically 200-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

Fluorescence Spectroscopy

Objective: To measure the absorption and emission properties of the compounds.

Instrumentation: A spectrofluorometer with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector.

Sample Preparation:

  • Prepare a stock solution of the aminopyridine derivative in a spectroscopic grade solvent (e.g., ethanol).

  • Prepare a series of dilute solutions from the stock solution. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

Data Acquisition (Emission Spectrum):

  • Determine the absorption spectrum using a UV-Vis spectrophotometer to identify the absorption maximum (λ_abs).

  • Set the excitation wavelength on the spectrofluorometer, typically at or near λ_abs.

  • Record the emission spectrum over a wavelength range longer than the excitation wavelength.

Quantum Yield (Φ_F) Determination (Relative Method):

  • Use a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane).[4]

  • Prepare solutions of the standard and the sample with identical absorbance at the same excitation wavelength.

  • Measure the integrated fluorescence intensity (area under the emission curve) for both the standard and the sample under identical experimental conditions.

  • Calculate the quantum yield of the sample using the following equation: Φ_F(sample) = Φ_F(standard) × [I(sample) / I(standard)] × [η(sample)² / η(standard)²] where I is the integrated fluorescence intensity and η is the refractive index of the solvent.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid this compound derivative with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

  • Transfer the fine powder into a pellet die.

  • Apply high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Visualization of Experimental Workflow and Biological Signaling Pathway

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for spectroscopic analysis and a relevant biological signaling pathway where aminopyridine derivatives may have an impact.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis Synthesis Synthesis of This compound Derivatives NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Fluorescence Fluorescence Spectroscopy Synthesis->Fluorescence IR IR Spectroscopy Synthesis->IR Structure Structural Elucidation NMR->Structure Photophysical Photophysical Properties Fluorescence->Photophysical Functional Functional Group Identification IR->Functional

Caption: A typical experimental workflow for the synthesis and spectroscopic characterization of novel compounds.

Aminopyridine derivatives have been investigated as inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway.[6][7] This pathway is crucial for cellular responses to cytokines and growth factors.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation JAK->JAK Phosphorylation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation & DNA Binding Transcription Gene Transcription DNA->Transcription 6. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor Aminopyridine Derivative (JAK Inhibitor) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of aminopyridine derivatives.

References

Assessing the Biological Activity of 4-(Aminomethyl)pyridin-2-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(aminomethyl)pyridin-2-amine scaffold has emerged as a versatile pharmacophore, demonstrating a wide range of biological activities through the inhibition of various key enzymes. Analogs of this compound have shown promise in targeting enzymes implicated in inflammation, cancer, fibrosis, and metabolic diseases. This guide provides a comparative analysis of the biological activity of this compound analogs, supported by experimental data and detailed methodologies, to aid researchers in drug discovery and development.

Comparative Analysis of Biological Activity

Derivatives of this compound have been primarily investigated as inhibitors of inducible nitric oxide synthase (iNOS), various protein kinases, lysyl oxidase-like 2 (LOXL2), and dipeptidyl peptidase-4 (DPP-4). The following sections and tables summarize the inhibitory activities of these analogs against their respective targets.

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Analogs of this compound have been identified as potent inhibitors of iNOS, an enzyme involved in inflammatory processes. Structure-activity relationship (SAR) studies have shown that substitutions on the pyridine ring significantly influence potency and selectivity.

Compound IDSubstitution PatternTargetIC50 (nM)Selectivity vs. eNOS/nNOSReference
Analog 1 4-methyliNOS193-[1]
Analog 2 6-(2-fluoropropyl)-4-methyliNOS-10-fold vs nNOS, 30-fold vs eNOS[1]
Analog 3 6-(3-fluoropropyl)-4-methyliNOSPotentHigh[1]
Analog 4 6-(4-fluorobutyl)-4-methyliNOSPotentHigh[1]
1400W N-(3-(aminomethyl)benzyl)acetamidine (Reference)iNOSHighly PotentHighly Selective[1]
Protein Kinase Inhibition

The 2-aminopyridine moiety is a common feature in many kinase inhibitors. Analogs of this compound have been explored as inhibitors of several kinases, including Vaccinia-related kinases (VRK1 and VRK2) and Polo-like kinase 4 (PLK4), which are involved in cell division and cancer progression.

Compound IDSubstitution PatternTarget KinaseIC50 (nM)Selectivity Score (S(50%))Reference
Analog 5 (2,6-difluorophenoxy)methylVRK11500.04[2]
Analog 6 -VRK2~400 (Kd)-[2]
CFI-400945 Indolinone-derived (Reference)PLK4Nanomolar affinityAlso inhibits AURK and TRK families[3]
Centrinone (Reference)PLK4-Highly Selective[3]
WY29 1H-pyrazolo[3,4-d]pyrimidine scaffold (Reference)PLK427Good vs PLK1-3[3]
Lysyl Oxidase-Like 2 (LOXL2) Inhibition

LOXL2 is a key enzyme in extracellular matrix remodeling and is implicated in fibrosis and cancer metastasis. Certain 4-(aminomethyl)pyridine derivatives have been identified as potent and selective inhibitors of LOXL2.

Compound IDSubstitution PatternTargetIC50 (µM)Selectivity vs. LOXReference
Analog 7 6-(trifluoromethyl)-2-(phenoxy)LOXL2Potent, IrreversibleHighly Selective[4]
(2-chloropyridin-4-yl)methanamine 2-chloroLOXL20.126Selective over LOX[5]
PAT-1251 (R,R)-enantiomer of Analog 7 derivative (Reference)LOXL2--[4][6]
PXS-S1A Haloallylamine-based (Reference)LOXL2/LOXpIC50: 6.8 (LOXL2)Dual Inhibitor[7]
β-aminopropionitrile (BAPN) (Reference)LOX familypIC50: 6.4 (LOXL2)Non-selective[8]
Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 inhibitors are a class of oral hypoglycemics for the treatment of type 2 diabetes. The aminopyridine scaffold has been utilized in the design of novel DPP-4 inhibitors.

Compound IDSubstitution PatternTargetIC50 (nM)Selectivity vs. DPP-8Reference
Analog 8 5-aminomethyl-4-(2,4-dichlorophenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amideDPP-410660-fold[9]
Sitagliptin (Reference)DPP-4--[10]
Vildagliptin (Reference)DPP-4--[10]
Saxagliptin (Reference)DPP-4--[10]
Linagliptin (Reference)DPP-4--[10]

Signaling Pathways and Experimental Workflows

To understand the biological context of these inhibitions, it is crucial to visualize the signaling pathways involved and the workflows of the experimental assays used to assess the activity of these compounds.

iNOS_Signaling_Pathway cluster_cell Macrophage / Other Inflammatory Cell Inflammatory_Stimuli Inflammatory Stimuli (LPS, Cytokines) iNOS_Induction iNOS Gene Transcription iNOS_Protein iNOS (Inducible Nitric Oxide Synthase) iNOS_Induction->iNOS_Protein leads to NO Nitric Oxide (NO) iNOS_Protein->NO produces L_Arginine L-Arginine L_Arginine->iNOS_Protein substrate Inflammation Inflammation NO->Inflammation mediates Analogs This compound Analogs Analogs->iNOS_Protein inhibits

iNOS Signaling Pathway and Inhibition

Kinase_Inhibition_Workflow start Start reagent_prep Prepare Reagents: - Kinase - Substrate - ATP - 4-AP Analog start->reagent_prep incubation Incubate Kinase with Analog reagent_prep->incubation reaction Initiate Kinase Reaction (add ATP and Substrate) incubation->reaction detection Detect Kinase Activity (e.g., ADP-Glo, TR-FRET) reaction->detection analysis Data Analysis (Calculate IC50) detection->analysis end End analysis->end

In Vitro Kinase Inhibition Assay Workflow

LOXL2_Signaling_Pathway cluster_ecm Extracellular Matrix (ECM) LOXL2 LOXL2 Collagen_Elastin Collagen & Elastin (with Lysine residues) Crosslinking ECM Cross-linking & Stiffening Collagen_Elastin->Crosslinking leads to Fibrosis Fibrosis Crosslinking->Fibrosis Metastasis Tumor Invasion & Metastasis Crosslinking->Metastasis Analogs This compound Analogs Analogs->LOXL2 inhibits

LOXL2 Signaling Pathway in ECM Remodeling

DPP4_Signaling_Pathway cluster_body Systemic Circulation GLP1_GIP Active Incretins (GLP-1, GIP) Pancreas Pancreatic β-cells GLP1_GIP->Pancreas stimulates DPP4 DPP-4 Enzyme Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins inactivates to Insulin_Secretion Insulin Secretion Pancreas->Insulin_Secretion Glucose_Control Blood Glucose Control Insulin_Secretion->Glucose_Control Analogs This compound Analogs Analogs->DPP4 inhibits

DPP-4 Signaling in Glucose Homeostasis

Detailed Experimental Protocols

In Vitro iNOS Inhibition Assay (Griess Assay)

This protocol is adapted from standard methods for measuring nitric oxide production.[11]

  • Cell Culture and Stimulation:

    • Plate RAW 264.7 murine macrophages in a 96-well plate.

    • Induce iNOS expression by treating cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for 18-24 hours.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the this compound analogs in cell culture media.

    • Add the diluted compounds to the stimulated cells and incubate for a specified period (e.g., 1-2 hours).

  • Nitrite Measurement (Griess Reagent System):

    • Collect the cell culture supernatant.

    • Add Griess Reagent I (sulfanilamide solution) to each well containing the supernatant and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 5-10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percent inhibition for each compound concentration and calculate the IC50 value.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol provides a general framework for assessing kinase inhibition.[9]

  • Reagent Preparation:

    • Prepare a reaction buffer containing the kinase of interest (e.g., VRK1, PLK4).

    • Prepare serial dilutions of the this compound analogs in the reaction buffer.

    • Prepare a solution of the kinase substrate and ATP.

  • Kinase Reaction:

    • Add the kinase and the test compound to the wells of a microplate and pre-incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

In Vitro LOXL2 Inhibition Assay (Amplex® Red Assay)

This fluorometric assay measures the hydrogen peroxide produced during the LOXL2-catalyzed oxidation.[12]

  • Reagent Preparation:

    • Prepare an assay buffer.

    • Prepare serial dilutions of the this compound analogs.

    • Prepare a working solution of Amplex® Red reagent and horseradish peroxidase (HRP).

    • Prepare a solution of the LOXL2 substrate (e.g., putrescine).

  • Enzyme Reaction and Detection:

    • Add recombinant human LOXL2 enzyme and the test compounds to a microplate and pre-incubate.

    • Initiate the reaction by adding the substrate and the Amplex® Red/HRP working solution.

    • Incubate at 37°C, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at an excitation of ~530-560 nm and an emission of ~590 nm in a kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve).

    • Determine the percent inhibition for each compound concentration and calculate the IC50 value.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay measures the cleavage of a fluorogenic DPP-4 substrate.[13]

  • Reagent Preparation:

    • Prepare a DPP-4 assay buffer.

    • Prepare serial dilutions of the this compound analogs.

    • Prepare a solution of the fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC).

  • Enzyme Reaction:

    • Add recombinant human DPP-4 enzyme and the test compounds to a microplate.

    • Initiate the reaction by adding the DPP-4 substrate.

    • Incubate at 37°C.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at an excitation of ~360 nm and an emission of ~460 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent and selective inhibitors for a variety of therapeutic targets. The data presented in this guide highlights the diverse biological activities of its analogs and provides a foundation for further research and optimization. The detailed experimental protocols offer a practical resource for researchers aiming to evaluate the biological activity of novel compounds based on this versatile chemical framework. Further exploration of the structure-activity relationships for each target class will be crucial for designing next-generation inhibitors with improved efficacy and safety profiles.

References

Safety Operating Guide

Personal protective equipment for handling 4-(Aminomethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 4-(Aminomethyl)pyridin-2-amine. The following guidance is based on the safety data of its close structural isomers, 4-(Aminomethyl)pyridine and 2-(Aminomethyl)pyridine, and general principles for handling aromatic amines. Researchers should treat this compound with the same, if not greater, level of caution as these related compounds.

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling this compound due to its presumed corrosive and irritant properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.

Hazard Summary

Based on data for its isomers, this compound is anticipated to be a hazardous substance. Key hazards include:

  • Skin Corrosion/Irritation: Expected to cause severe skin burns and irritation upon contact.[1][2][3]

  • Serious Eye Damage: Likely to cause serious and potentially permanent eye damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1]

  • Combustibility: The substance may be combustible and can emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides upon decomposition.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure. The following table summarizes the required PPE for handling this compound.

Protection Level Equipment Purpose & Specifications
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to vapors and aerosols. All handling of the compound should be performed within a functioning and certified chemical fume hood.[1]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles that form a tight seal with the face are mandatory to protect against splashes. A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[1][4]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended. Change gloves frequently and immediately if contamination is suspected.
Body Protection Flame-Resistant Laboratory CoatA lab coat made of a flame-resistant material is essential to protect skin and personal clothing from contamination.[5]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient. The type of respirator will depend on the specific conditions and potential for airborne concentrations.

Experimental Protocols: Handling and Disposal

Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.[1]

  • PPE Donning: Don all required PPE as outlined in the table above before entering the designated handling area.

Handling Procedures:

  • Weighing: When weighing the compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.

  • Dissolving: When preparing solutions, add the compound slowly to the solvent to prevent splashing.

  • Reactions: Conduct all chemical reactions within a certified chemical fume hood. Ensure all glassware is securely clamped and the apparatus is stable.

Spill and Emergency Procedures:

  • Spill: In the event of a spill, evacuate the area and alert others. For small spills, contain the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.[1][2] For larger spills, or if you are not trained to handle them, evacuate and contact your institution's environmental health and safety department.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Plan: All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated solids and solutions in clearly labeled, sealed, and appropriate waste containers.

  • Container Labeling: Label waste containers with the full chemical name and relevant hazard symbols.

  • Disposal: Dispose of the hazardous waste through your institution's designated chemical waste disposal program. Do not dispose of it down the drain.[1]

Visualized Workflows

The following diagrams illustrate key decision-making and procedural workflows for handling this compound.

PPE_Selection_Workflow PPE Selection for this compound start Start: Handling this compound fume_hood Work in a Certified Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Full-Face Shield fume_hood->goggles_shield gloves Wear Double Chemical-Resistant Gloves (Nitrile or Neoprene) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work required outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes end Proceed with Experiment outside_hood->end No respirator->end

Caption: PPE Selection Workflow for Handling this compound.

Disposal_Workflow Disposal Workflow for this compound start Start: Waste Generation collect_waste Collect all contaminated materials (solids, liquids, PPE) in a designated hazardous waste container. start->collect_waste seal_container Securely seal the waste container. collect_waste->seal_container label_container Label the container with: - 'Hazardous Waste' - 'this compound' - Hazard Symbols seal_container->label_container store_waste Store the sealed and labeled container in a designated secondary containment area. label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store_waste->contact_ehs end Waste Disposed by EHS contact_ehs->end

Caption: Disposal Workflow for this compound Waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.